Product packaging for Ethyl 3-(2-bromophenyl)propanoate(Cat. No.:CAS No. 135613-33-1)

Ethyl 3-(2-bromophenyl)propanoate

Cat. No.: B146710
CAS No.: 135613-33-1
M. Wt: 257.12 g/mol
InChI Key: ZKICRDRBPPOQLM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)propanoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B146710 Ethyl 3-(2-bromophenyl)propanoate CAS No. 135613-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKICRDRBPPOQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442513
Record name Ethyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135613-33-1
Record name Ethyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of Ethyl 3-(2-bromophenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(2-bromophenyl)propanoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally verified spectra in public databases, this guide presents predicted data based on the analysis of analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of structurally related compounds, including ethyl 3-phenylpropanoate and various brominated aromatic esters.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.55Doublet1HAr-H
~7.25-7.35Multiplet2HAr-H
~7.10Multiplet1HAr-H
4.15Quartet2H-OCH₂CH₃
3.15Triplet2HAr-CH₂-
2.70Triplet2H-CH₂-COO-
1.25Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~172.5C=O (Ester)
~140.0Ar-C (quaternary, C-Br)
~133.0Ar-CH
~131.0Ar-CH
~128.5Ar-CH
~127.5Ar-CH
~124.5Ar-C (quaternary)
~60.5-OCH₂CH₃
~35.0Ar-CH₂-
~30.0-CH₂-COO-
~14.0-OCH₂CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2980, ~2940MediumAliphatic C-H stretch
~1735StrongC=O (Ester) stretch
~1590, ~1470Medium-WeakAromatic C=C stretch
~1180StrongC-O (Ester) stretch
~750StrongC-Br stretch, ortho-disubstituted benzene C-H bend
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
258/256High[M]⁺ (Molecular ion peak with bromine isotopes)
213/211Medium[M - OCH₂CH₃]⁺
185/183Medium[M - COOCH₂CH₃]⁺
171/169High[C₇H₆Br]⁺
104Medium[C₈H₈]⁺ (from rearrangement)
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic esters and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16-32

  • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 512-1024

  • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • As this compound is expected to be a liquid at room temperature, a neat (thin film) sample is appropriate.

  • Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin, uniform film.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium

Mass Analysis:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-400

  • Source Temperature: 230 °C

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

Spectroscopic_Analysis_Workflow Diagram 1: Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides structural details IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Logical flow from sample synthesis to structural elucidation.

Experimental_Workflow Diagram 2: General Experimental Workflow for Spectroscopic Analysis start Start: Purified Sample sample_prep_nmr Prepare NMR Sample (Dissolve in CDCl₃) start->sample_prep_nmr sample_prep_ir Prepare IR Sample (Neat Film) start->sample_prep_ir sample_prep_ms Prepare MS Sample (Dilute in Solvent) start->sample_prep_ms acquire_nmr Acquire ¹H & ¹³C NMR Spectra sample_prep_nmr->acquire_nmr acquire_ir Acquire IR Spectrum sample_prep_ir->acquire_ir acquire_ms Acquire Mass Spectrum sample_prep_ms->acquire_ms process_data Process & Analyze Spectra acquire_nmr->process_data acquire_ir->process_data acquire_ms->process_data report Generate Spectroscopic Report process_data->report

Caption: Step-by-step workflow for obtaining spectroscopic data.

Technical Guide: Ethyl 3-(2-bromophenyl)propanoate (CAS 135613-33-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-bromophenyl)propanoate, with CAS number 135613-33-1, is a substituted benzene derivative. Structurally, it is the ethyl ester of 3-(2-bromophenyl)propanoic acid. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Notably, its precursor, 3-(2-bromophenyl)propionic acid, is recognized as an important intermediate in the pharmaceutical industry, suggesting that this compound plays a role in the development of medicinal compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, reliable suppliers, and a detailed look into its synthesis.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 135613-33-1Thermo Scientific Chemicals
IUPAC Name This compoundThermo Scientific Chemicals
Synonyms 3-(2-BROMO-PHENYL)-PROPIONIC ACID ETHYL ESTER, ethyl 3-2-bromophenyl propanoateMolbase, Thermo Scientific Chemicals
Molecular Formula C₁₁H₁₃BrO₂Thermo Scientific Chemicals
Molecular Weight 257.127 g/mol Thermo Scientific Chemicals
Boiling Point 299.382 °C at 760 mmHgMolbase
Flash Point 134.862 °CMolbase
Density 1.343 g/cm³Molbase
Refractive Index 1.53Molbase
Vapor Pressure 0.001 mmHg at 25 °CMolbase
MDL Number MFCD07772962Thermo Scientific Chemicals
InChI Key ZKICRDRBPPOQLM-UHFFFAOYSA-NThermo Scientific Chemicals
SMILES CCOC(=O)CCC1=CC=CC=C1BrThermo Scientific Chemicals

Synthesis and Experimental Protocol

Synthesis of 3-(2-bromophenyl)propionic acid (Precursor)

The patented method involves a one-pot reaction starting from 2-bromobenzaldehyde.[1][2]

Reactants:

  • 2-bromobenzaldehyde

  • Isopropylidene malonate

  • Triethylamine

  • Formic acid

  • Hydrochloric acid

  • Ethyl acetate (for purification)

  • n-heptane (for purification)

Experimental Procedure:

  • Reaction Setup: In a suitable reactor, triethylamine is added, and formic acid is slowly introduced while maintaining the temperature between 15-40 °C.

  • Addition of Reactants: Isopropylidene malonate and 2-bromobenzaldehyde are then added to the reaction mixture.

  • Reaction: The mixture is heated to 95-100 °C and stirred for 2-4 hours.

  • Work-up: After cooling, the reaction is quenched by the addition of water and concentrated hydrochloric acid. The crude product precipitates and is collected by filtration.

  • Purification: The crude 3-(2-bromophenyl)propionic acid is purified by recrystallization from a mixture of ethyl acetate and n-heptane.

Esterification to this compound

The resulting 3-(2-bromophenyl)propionic acid can be converted to its ethyl ester via Fischer esterification.

Reactants:

  • 3-(2-bromophenyl)propionic acid

  • Ethanol (in excess)

  • A strong acid catalyst (e.g., sulfuric acid)

Experimental Procedure:

  • Reaction Setup: 3-(2-bromophenyl)propionic acid is dissolved in an excess of ethanol.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is added to the solution.

  • Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the final product, this compound.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, starting from 2-bromobenzaldehyde.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification 2-bromobenzaldehyde 2-bromobenzaldehyde Reaction_Vessel One-pot Reaction (Condensation, Reduction, Hydrolysis, Decarboxylation) 2-bromobenzaldehyde->Reaction_Vessel Isopropylidene_malonate Isopropylidene_malonate Isopropylidene_malonate->Reaction_Vessel Crude_Acid Crude 3-(2-bromophenyl)propionic acid Reaction_Vessel->Crude_Acid Purification Recrystallization (Ethyl Acetate/n-heptane) Crude_Acid->Purification Pure_Acid 3-(2-bromophenyl)propionic acid Purification->Pure_Acid Esterification_Reaction Fischer Esterification (H₂SO₄ catalyst) Pure_Acid->Esterification_Reaction Ethanol Ethanol Ethanol->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Research

Based on available literature and patents, this compound is primarily classified as a chemical intermediate. Its precursor is noted as an important intermediate for pharmaceuticals.[1][2] This indicates that the primary application of this compound is in the multi-step synthesis of biologically active molecules. However, specific details of the final products synthesized from this intermediate and their biological activities or associated signaling pathways are not extensively documented in publicly accessible research.

Suppliers

A number of chemical suppliers offer this compound, typically with purities of 95-98%. The following table lists some of the known suppliers.

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals98%Gram to kilogram scales
AB Chemicals Inc.95%Gram to kilogram scales
MolbaseVaries by supplierGram to kilogram scales
EchemiVaries by supplierGram to kilogram scales
GuidechemVaries by supplierGram to kilogram scales

Disclaimer: This information is for research and development purposes only. Please consult the safety data sheet (SDS) from the supplier before handling this chemical.

References

Molecular structure and formula of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzene derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthesis route with detailed experimental protocols, and potential applications based on related compounds. Due to the limited availability of data for this specific compound, information from closely related isomers and analogues is referenced to provide a comprehensive profile.

Molecular Structure and Formula

This compound is an organic compound featuring a benzene ring substituted with a bromine atom at the ortho position and a 3-ethoxy-3-oxopropyl group.

  • Molecular Formula: C₁₁H₁₃BrO₂[1][2]

  • IUPAC Name: this compound[1]

  • CAS Number: 135613-33-1[2][3]

  • Molecular Weight: 257.13 g/mol [1][2]

  • SMILES: CCOC(=O)CCC1=CC=CC=C1Br[1]

  • Synonyms: ethyl 3-(2-bromophenyl)propionate, 3-(2-bromophenyl)propionic acid ethyl ester, benzenepropanoic acid, 2-bromo-, ethyl ester[1]

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table includes data for the closely related isomer, ethyl 3-(4-bromophenyl)propanoate, for comparative purposes and should be used with caution as ortho and para isomers can have significantly different physical properties.

PropertyValueNotes
Molecular Formula C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.13 g/mol [1][2]
Appearance Data not availableData for the 4-bromo isomer is a colorless to pale yellow liquid or solid.[4]
Boiling Point Data not availableFor 4-bromo isomer: 154-156 °C at 4 Torr.[4]
Melting Point Data not available
Density Data not availableFor 4-bromo isomer: 1.343 g/cm³.[4]
Solubility Data not availableExpected to be soluble in organic solvents like ethanol and dimethylformamide and insoluble in water.[4]

Spectral Data

Synthesis and Experimental Protocols

A plausible and efficient synthesis route for this compound involves a two-step process:

  • Step 1: Synthesis of the precursor, 3-(2-bromophenyl)propanoic acid, from 2-bromobenzaldehyde.

  • Step 2: Fischer esterification of 3-(2-bromophenyl)propanoic acid to yield the final ethyl ester product.

Experimental Protocol 1: Synthesis of 3-(2-bromophenyl)propanoic acid

This protocol is adapted from a patented industrialized method.[5][6]

Materials:

  • 2-bromobenzaldehyde

  • Isopropylidene malonate (Meldrum's acid)

  • Triethylamine

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • n-Heptane

  • Water

Procedure:

  • To a reaction flask, add triethylamine (5.2 equivalents).

  • While maintaining the temperature between 15-40°C, slowly add formic acid (13.2 equivalents).

  • To the resulting clear solution, add isopropylidene malonate (1.1 equivalents) and 2-bromobenzaldehyde (1.0 equivalent).

  • Heat the reaction mixture to 95-100°C and stir for 2-4 hours.

  • Monitor the reaction by a suitable chromatographic method (e.g., TLC or GC) until completion.

  • Cool the mixture to 20-35°C.

  • Quench the reaction by adding water, followed by concentrated hydrochloric acid to acidify the mixture.

  • Stir for 2-3 hours at 15-35°C, which should result in the precipitation of the crude product.

  • Filter the crude 3-(2-bromophenyl)propanoic acid and dry.

  • For purification, dissolve the crude product in ethyl acetate, then add n-heptane to precipitate impurities. Filter the solution and concentrate the filtrate. Add n-heptane again to the concentrated filtrate to crystallize the pure product.

  • Filter the purified product and dry under vacuum at 45-50°C.

Experimental Protocol 2: Esterification of 3-(2-bromophenyl)propanoic acid

This is a general Fischer esterification protocol.

Materials:

  • 3-(2-bromophenyl)propanoic acid (from Step 1)

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether

Procedure:

  • Dissolve 3-(2-bromophenyl)propanoic acid (1.0 equivalent) in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(2-bromophenyl)propanoic acid cluster_step2 Step 2: Fischer Esterification reagent1 2-Bromobenzaldehyde intermediate Crude 3-(2-bromophenyl)propanoic acid reagent1->intermediate One-pot reaction reagent2 Meldrum's Acid reagent2->intermediate reagent3 Triethylamine, Formic Acid reagent3->intermediate product1 Pure 3-(2-bromophenyl)propanoic acid intermediate->product1 Recrystallization (Ethyl Acetate/n-Heptane) product2 This compound product1->product2 Reflux reagent4 Ethanol (excess) reagent4->product2 catalyst H₂SO₄ (cat.) catalyst->product2

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are present in molecules with significant biological activity and utility in materials science.

  • Pharmaceutical Intermediate: Brominated aromatic compounds are valuable precursors in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. This makes this compound a potential starting material for the synthesis of novel drug candidates.

  • PROTAC Linkers: The related compound, Ethyl 3-(4-bromophenyl)propanoate, is identified as a PROTAC (Proteolysis Targeting Chimera) linker.[7] PROTACs are an emerging therapeutic modality designed to degrade specific proteins. It is plausible that the ortho-isomer could also be explored for similar applications in the design of novel PROTACs.

  • Materials Science: The bromophenyl group can be used to modify the properties of polymers, such as increasing the refractive index or providing a site for further functionalization. Related compounds are used as precursors for functional monomers in polymerization reactions.[8]

Safety and Handling

  • General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation.[4]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disclaimer: This information is provided for guidance only and is based on data for structurally related compounds. A full risk assessment should be conducted before handling this chemical.

References

Unlocking a Versatile Building Block: A Technical Guide to the Research Applications of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – Ethyl 3-(2-bromophenyl)propanoate, a substituted aromatic carboxylic acid ester, is emerging as a significant and versatile intermediate in the landscape of organic synthesis, with profound implications for drug discovery and development. This technical guide provides an in-depth overview of its synthesis, properties, and, most importantly, its potential research applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Properties and Synthesis

This compound is characterized by the presence of a bromine atom on the phenyl ring, ortho to a three-carbon ester chain. This specific arrangement of functional groups makes it an attractive starting material for a variety of chemical transformations.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
CAS Number 135613-33-1
Appearance Typically a liquid

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available peer-reviewed literature, its synthesis can be reliably achieved through standard and well-established organic chemistry methodologies.

Experimental Protocol: Fischer Esterification of 3-(2-bromophenyl)propionic acid

A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(2-bromophenyl)propionic acid.

Materials:

  • 3-(2-bromophenyl)propionic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-bromophenyl)propionic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

The precursor, 3-(2-bromophenyl)propionic acid, can be synthesized via a one-pot reaction starting from 2-bromobenzaldehyde, involving a condensation reaction with a malonic acid equivalent, followed by reduction, hydrolysis, and decarboxylation[1].

Key Research Application: A Gateway to Bioactive Heterocycles

The primary and most significant research application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic scaffolds, which are central to many biologically active molecules. The presence of the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Synthesis of Tetrahydroquinoline Derivatives for Anticancer Research

One of the most promising applications is in the synthesis of tetrahydroquinoline derivatives, a class of compounds known for a wide range of pharmacological activities, including anticancer properties. The general synthetic strategy involves the transformation of this compound into a suitable precursor that can undergo intramolecular cyclization.

G cluster_0 Synthesis of Tetrahydroquinoline Precursor cluster_1 Intramolecular Cyclization cluster_2 Biological Evaluation start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) step2 Introduction of Nitrogen-containing Moiety step3 Reduction of Nitro Group / Amine Formation step2->step3 Precursor Transformation product1 Substituted β-Aryl Propanoate step4 Intramolecular Cyclization step3->step4 product2 Tetrahydroquinoline Scaffold step4->product2 step5 Anticancer Activity Screening product2->step5 Further Functionalization product3 Lead Compound for Drug Development step5->product3

The synthesis of these potentially bioactive molecules can be envisioned through a multi-step sequence:

  • Carbon-Carbon Bond Formation: The bromine atom on this compound serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid introduces a new carbon-carbon bond, leading to biaryl or styrenyl derivatives.

    • Sonogashira Coupling: Coupling with a terminal alkyne provides access to aryl-alkyne structures.

    • Heck Coupling: Reaction with an alkene can be used to form substituted stilbene-like derivatives.

  • Introduction of a Nitrogen Moiety: Following the cross-coupling reaction, a nitrogen-containing functional group is introduced. This can be achieved through various synthetic transformations, such as nitration of the aromatic ring followed by reduction to an amine.

  • Intramolecular Cyclization: The key step involves an intramolecular reaction to form the tetrahydroquinoline ring system. For example, a reductive amination followed by an intramolecular SNAr reaction can be employed to construct the heterocyclic core.

  • Further Functionalization and Biological Evaluation: The resulting tetrahydroquinoline scaffold can be further modified to create a library of compounds for screening against various cancer cell lines and to study their effects on specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Potential in Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound as a synthetic building block is largely attributed to its suitability as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

G cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagent R-B(OH)₂ start->suzuki_reagent heck_reagent Alkene (R') start->heck_reagent sonogashira_reagent Terminal Alkyne (R'') start->sonogashira_reagent suzuki_product Ethyl 3-(2-R-phenyl)propanoate suzuki_reagent->suzuki_product Pd Catalyst, Base heck_product Substituted Alkene Derivative heck_reagent->heck_product Pd Catalyst, Base sonogashira_product Alkynyl Derivative sonogashira_reagent->sonogashira_product Pd/Cu Catalyst, Base

Experimental Considerations for Cross-Coupling Reactions

General Protocol for a Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Similar protocols can be adapted for Heck and Sonogashira couplings by selecting the appropriate coupling partner, catalyst system, and reaction conditions.

Conclusion and Future Outlook

This compound is a valuable and versatile building block with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and medicinal chemistry. Its ability to readily participate in palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the construction of diverse molecular scaffolds, including the promising class of tetrahydroquinoline derivatives with potential anticancer activity. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed synthetic intermediates will undoubtedly play a crucial role in the advancement of pharmaceutical research. Further exploration of the reaction scope of this compound is warranted to unlock its full potential in the synthesis of a broader range of bioactive molecules.

References

Literature review of Ethyl 3-(2-bromophenyl)propanoate studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Ethyl 3-(2-bromophenyl)propanoate, summarizing its synthesis, spectroscopic properties, and potential applications. While direct biological studies on this specific compound are limited in the currently available literature, this guide offers detailed experimental protocols for its synthesis based on established methods for related compounds, along with a comparative analysis of spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: the synthesis of the precursor 3-(2-bromophenyl)propionic acid, followed by its esterification.

Step 1: Synthesis of 3-(2-bromophenyl)propionic acid

A patented method describes the synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde. This "one-pot" reaction involves a condensation, reduction, hydrolysis, and decarboxylation sequence.[1]

Experimental Protocol:

  • Reaction: In a suitable reactor, 2-bromobenzaldehyde is reacted with isopropylidene malonate in a triethylamine formate system. This is followed by hydrolysis and decarboxylation, and subsequent acidification with hydrochloric acid to yield the crude 3-(2-bromophenyl)propionic acid.

  • Purification: The crude product is purified by recrystallization from an ethyl acetate-n-heptane solvent system.[1]

  • Yield: The reported yield of pure 3-(2-bromophenyl)propionic acid is approximately 73-75%.[1]

Synthesis of 3-(2-bromophenyl)propionic acid

G 2-Bromobenzaldehyde 2-Bromobenzaldehyde One-pot reaction One-pot reaction 2-Bromobenzaldehyde->One-pot reaction Isopropylidene malonate Isopropylidene malonate Isopropylidene malonate->One-pot reaction Triethylamine formate Triethylamine formate Triethylamine formate->One-pot reaction Condensation, Reduction, Hydrolysis, Decarboxylation Crude 3-(2-bromophenyl)propionic acid Crude 3-(2-bromophenyl)propionic acid One-pot reaction->Crude 3-(2-bromophenyl)propionic acid HCl acidification Recrystallization (Ethyl acetate/n-heptane) Recrystallization (Ethyl acetate/n-heptane) Crude 3-(2-bromophenyl)propionic acid->Recrystallization (Ethyl acetate/n-heptane) Pure 3-(2-bromophenyl)propionic acid Pure 3-(2-bromophenyl)propionic acid Recrystallization (Ethyl acetate/n-heptane)->Pure 3-(2-bromophenyl)propionic acid

Caption: Synthesis of the precursor acid.

Step 2: Fischer Esterification to this compound

The synthesized 3-(2-bromophenyl)propionic acid can be converted to its ethyl ester via Fischer esterification. This is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5][6]

General Experimental Protocol (Fischer Esterification):

  • Reaction: 3-(2-bromophenyl)propionic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in situ from acetyl chloride, is added. The mixture is then refluxed for a period of 1-5 hours.[2][7] The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling, the reaction mixture is concentrated. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be further purified by vacuum distillation or column chromatography.

Fischer Esterification Workflow

G 3-(2-Bromophenyl)propionic acid 3-(2-Bromophenyl)propionic acid Reflux Reflux 3-(2-Bromophenyl)propionic acid->Reflux Ethanol (excess) Ethanol (excess) Ethanol (excess)->Reflux Acid catalyst (e.g., H2SO4) Acid catalyst (e.g., H2SO4) Acid catalyst (e.g., H2SO4)->Reflux Work-up Work-up Reflux->Work-up Cooling & Concentration Purification Purification Work-up->Purification Extraction & Washing This compound This compound Purification->this compound Distillation or Chromatography

Caption: General workflow for esterification.

Spectroscopic Data

Predicted Spectroscopic Data
Data Type Predicted Values/Characteristics
1H NMR * Aromatic protons (4H): Multiplet in the range of δ 7.0-7.6 ppm. * -OCH2CH3 (2H): Quartet around δ 4.1 ppm. * -CH2-Ar (2H): Triplet around δ 3.0 ppm. * -CH2-COO- (2H): Triplet around δ 2.7 ppm. * -OCH2CH3 (3H): Triplet around δ 1.2 ppm.
13C NMR * C=O: ~172 ppm. * Aromatic C-Br: ~124 ppm. * Other aromatic carbons: 127-140 ppm. * -OCH2-: ~61 ppm. * -CH2-Ar: ~35 ppm. * -CH2-COO-: ~30 ppm. * -CH3: ~14 ppm.
Mass Spec (EI) * Molecular Ion (M+): Expected at m/z 256 and 258 in an approximate 1:1 ratio due to the presence of bromine isotopes (79Br and 81Br). * Key Fragments: Loss of the ethoxy group (-OCH2CH3) to give a fragment at m/z 211/213. Loss of the ethyl group (-CH2CH3). Benzyl-type cation at m/z 169/171.
IR Spectroscopy * C=O stretch (ester): Strong absorption around 1735 cm-1. * C-O stretch (ester): Strong absorption in the range of 1150-1250 cm-1. * C-H stretch (aromatic): Above 3000 cm-1. * C-H stretch (aliphatic): Below 3000 cm-1. * C-Br stretch: In the fingerprint region, typically below 700 cm-1.
Comparative Spectroscopic Data of Related Compounds

The following table summarizes available spectroscopic data for compounds structurally related to this compound, which can serve as a reference for experimental analysis.

Compound 1H NMR (CDCl3, 300 MHz) 13C NMR (CDCl3, 75 MHz) Mass Spec (m/z)
Ethyl (Z)-3-(2-bromophenyl)prop-2-enoate Not availableNot availableMolecular Ion: 254/256 (inferred)[8]
A syncarpamide analogue containing a 2-bromophenyl group δ 7.68–7.20 (m, Ar-H), 6.46 (d), 6.36 (d), 5.99 (d), 4.65 (d), 4.33–4.22 (m), 3.05 (dd), 2.92 (dd)[9]δ 166.7, 165.0, 144.1, 140.0, 136.8, 136.2, 133.4, 132.6, 130.8, 130.5, 130.4, 130.3, 129.3, 128.8, 126.9, 123.1, 123.0, 121.8, 118.8, 65.0, 50.1, 37.6[9][M+H]+: 568.0123 (for a larger molecule containing the substructure)[9]

Biological Activity and Potential Applications

Currently, there is a notable absence of published studies directly investigating the biological activity of this compound. However, the structural motif of a substituted phenylpropanoate is present in various compounds of interest in medicinal chemistry. For instance, the 4-bromo isomer, ethyl 3-(4-bromophenyl)propanoate, is utilized as a PROTAC (Proteolysis Targeting Chimera) linker, suggesting a potential application for such structures in the development of targeted protein degraders.[10]

Furthermore, studies on halogen-substituted phenyl acetic acid derivatives of progesterone have demonstrated that the position of the halogen atom on the phenyl ring can significantly influence the binding affinity to progesterone receptors, indicating the potential for such substitutions to modulate biological activity.[11]

Given the reactivity of the bromine atom, this compound could also serve as a versatile intermediate in the synthesis of more complex molecules through cross-coupling reactions, opening avenues for its use in the generation of compound libraries for drug discovery screening.

Logical Relationship for Potential Drug Discovery Application

G This compound This compound Cross-coupling reactions (e.g., Suzuki, Heck) Cross-coupling reactions (e.g., Suzuki, Heck) This compound->Cross-coupling reactions (e.g., Suzuki, Heck) Versatile intermediate Diverse compound library Diverse compound library Cross-coupling reactions (e.g., Suzuki, Heck)->Diverse compound library High-throughput screening High-throughput screening Diverse compound library->High-throughput screening Hit compounds Hit compounds High-throughput screening->Hit compounds Lead optimization Lead optimization Hit compounds->Lead optimization Drug candidates Drug candidates Lead optimization->Drug candidates

Caption: Potential role in drug discovery.

Conclusion

This compound is a readily synthesizable compound with potential as a building block in medicinal chemistry and materials science. While direct biological data is currently lacking, its structural features and the known applications of related compounds suggest that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and its derivatives. This guide provides a solid foundation for researchers interested in the synthesis and potential applications of this compound.

References

In-Depth Technical Guide to Ethyl 3-(2-bromophenyl)propanoate: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for Ethyl 3-(2-bromophenyl)propanoate (CAS No. 135613-33-1). The information presented is intended to support laboratory professionals in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a substituted aromatic ester. While specific experimental data for this compound is limited, the following table summarizes its key known properties.

PropertyValue
CAS Number 135613-33-1
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Not specified (likely a liquid or solid)
Boiling Point Not determined
Melting Point Not determined
Solubility Not determined

Safety and Hazard Information

General Hazards of Halogenated Aromatic Compounds:

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion. [1]* Irritation: May cause skin and eye irritation.

  • Environmental Hazard: Should not be released into the environment.

Precautionary Phrases (General for Halogenated Aromatic Esters):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Safe Handling Procedures

Due to the lack of specific data, stringent adherence to standard laboratory safety protocols for handling potentially hazardous chemicals is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound. [2]

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield. Protects against potential splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Prevents skin contact, which can lead to irritation.

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. [3][4]If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of potentially harmful vapors. |

Engineering Controls
  • Ventilation: All work with this compound must be performed in a properly functioning laboratory chemical fume hood. [3][4]* Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

General Handling Workflow

The following workflow outlines the general steps for safely handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (if available) and relevant literature B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare and verify functionality of chemical fume hood B->C D Carefully weigh or measure the required amount of the compound C->D E Perform experimental procedures within the fume hood D->E F Decontaminate glassware with a suitable solvent in the fume hood E->F G Segregate halogenated organic waste into a designated, labeled container F->G H Dispose of waste according to institutional and local regulations G->H

A general workflow for handling this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store containers in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [3]* Keep containers tightly closed when not in use.

  • Store in a designated area for halogenated compounds, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal
  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled container. [1][2]* Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain. [1]

Experimental Protocols

Hypothetical Synthesis Workflow:

G Hypothetical Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product A 2-Bromophenylacetic acid D Fischer Esterification A->D B Ethanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Neutralization and Extraction D->E F Drying of Organic Layer E->F G Solvent Removal F->G H Purification (e.g., Distillation or Chromatography) G->H I This compound H->I

A plausible, yet hypothetical, workflow for the synthesis of the target compound.

Applications in Drug Development

Currently, there is no specific information in the public domain detailing the direct application of this compound in drug development or its interaction with specific signaling pathways. As a substituted aromatic ester, it holds potential as a building block or intermediate in the synthesis of more complex pharmaceutical compounds. The bromo- and ester- functionalities allow for a variety of chemical transformations, making it a potentially versatile scaffold for medicinal chemistry research. Further investigation is required to elucidate its specific roles and mechanisms of action.

Toxicological Information

No specific toxicological studies for this compound were identified. However, brominated flame retardants (BFRs), a broad class of brominated organic compounds, have been studied for their potential environmental and health risks, including persistence, bioaccumulation, and potential toxicity. [4]Some studies have also pointed to the endocrine-disrupting effects of certain brominated compounds. Given the lack of specific data, this compound should be handled as if it were toxic.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult the specific SDS for any chemical before use and adhere to all institutional and regulatory safety guidelines. The absence of a warning does not imply that a substance is safe.

References

A Comprehensive Technical Guide to Ethyl 3-(2-bromophenyl)propanoate: Availability, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-bromophenyl)propanoate is a valuable chemical intermediate with applications in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring and an ethyl ester moiety, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a detailed overview of the commercial availability and purity of this compound, along with a comprehensive experimental protocol for its synthesis. Furthermore, it outlines analytical methodologies for purity assessment and explores its potential applications in drug development, supported by workflow diagrams.

Commercial Availability and Purity

This compound is readily available from several chemical suppliers. The typical purity of the commercially available compound is ≥95%, with many suppliers offering grades of 98% purity.[1] Below is a summary of representative commercial sources and their stated purities.

SupplierPurity
Thermo Scientific Chemicals98%[2]
Oakwood Chemical98%[3]
AOBChem95%[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Synthesis of 3-(2-bromophenyl)propionic acid: This precursor is synthesized from 2-bromobenzaldehyde via a one-pot condensation, reduction, hydrolysis, and decarboxylation sequence.[4]

  • Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product.[5][6]

Experimental Protocol: Synthesis of 3-(2-bromophenyl)propionic acid

This protocol is adapted from a patented industrial synthesis method.[4]

Materials:

  • 2-bromobenzaldehyde

  • Isopropylidene malonate (Meldrum's acid)

  • Triethylamine

  • Formic acid

  • Hydrochloric acid

  • Ethyl acetate

  • n-Heptane

Procedure:

  • In a suitable reaction vessel, a triethylamine-formic acid system is prepared.

  • To this system, add 2-bromobenzaldehyde and isopropylidene malonate.

  • The reaction mixture is heated to facilitate condensation, reduction, hydrolysis, and decarboxylation in a one-pot manner.

  • After the reaction is complete, the mixture is cooled and then acidified with hydrochloric acid to precipitate the crude 3-(2-bromophenyl)propionic acid.

  • The crude product is collected by filtration.

  • Purification: The crude acid is dissolved in ethyl acetate, and n-heptane is added to crystallize out impurities. The filtrate is then concentrated, and n-heptane is added again to crystallize the purified 3-(2-bromophenyl)propionic acid. The purified product is collected by filtration and dried under vacuum.[4][7]

Experimental Protocol: Fischer Esterification

This is a general protocol for Fischer esterification that can be applied to 3-(2-bromophenyl)propionic acid.[5][6][8][9]

Materials:

  • 3-(2-bromophenyl)propionic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 3-(2-bromophenyl)propionic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Analytical Methods for Purity Determination

The purity of this compound is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound and related arylpropionic acid derivatives.[10][11][12]

Illustrative HPLC Parameters:

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a phosphate buffer (e.g., pH 3) or formic acid. A gradient elution may be necessary to separate impurities.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220-260 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Sample Preparation:

A stock solution of the sample is prepared in a suitable solvent like acetonitrile or methanol and then diluted to an appropriate concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the purity assessment and identification of this compound and any volatile impurities.[13][14][15][16]

Illustrative GC-MS Parameters:

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injector Temperature 250 °C
Oven Program A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping up to 280 °C at 10 °C/min, and holding for 5 minutes.
Carrier Gas Helium at a constant flow rate.
MS Detector Electron Ionization (EI) at 70 eV.
Mass Range 50-500 amu.

Applications in Drug Development

The bromophenyl moiety in this compound serves as a key functional handle for various chemical transformations, making it a valuable building block in the synthesis of pharmaceutical agents. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[17] Furthermore, brominated aromatic compounds are frequently utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to construct more complex molecular architectures.

Derivatives of bromophenyl compounds have shown a wide range of pharmacological activities and are used in the development of new therapeutic agents, including kinase inhibitors.[18] The presence of the bromine atom allows for the introduction of diverse functionalities, which can modulate the biological activity of the target molecule.

Below is a diagram illustrating the logical workflow for the synthesis of this compound and its potential application as a synthetic intermediate.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application as a Synthetic Intermediate A 2-Bromobenzaldehyde B 3-(2-Bromophenyl)propionic acid A->B One-pot reaction C This compound B->C Fischer Esterification D Cross-Coupling Reaction (e.g., Suzuki, Heck) C->D E Amide Coupling C->E F Advanced Intermediates D->F E->F G Active Pharmaceutical Ingredients (APIs) F->G

Synthesis and application workflow for this compound.

The following diagram illustrates a general workflow for the quality control and purity analysis of synthesized this compound.

Purity_Analysis_Workflow start Synthesized Crude Product purification Purification (e.g., Distillation, Chromatography) start->purification sampling Sample Preparation for Analysis purification->sampling hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis sampling->gcms data_analysis Data Analysis and Purity Calculation hplc->data_analysis gcms->data_analysis decision Meets Purity Specification? data_analysis->decision release Released for Further Use decision->release Yes repurify Repurification decision->repurify No repurify->sampling

Quality control workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Tetrahydroquinoline Derivatives from Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a derivative with potential biological activity, starting from ethyl 3-(2-bromophenyl)propanoate. The synthesis involves a two-step process: a Buchwald-Hartwig amination to introduce an amino group, followed by an intramolecular cyclization to form the tetrahydroquinoline core.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and drug discovery. This document outlines the synthesis of a tetrahydroquinoline derivative, a class of compounds known for a wide range of biological activities, including antifungal and antimicrobial properties.[1][2][3][4]

Synthetic Strategy

The overall synthetic strategy involves two key transformations:

  • Buchwald-Hartwig Amination: The bromo-substituent on the phenyl ring is replaced with an amino group using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate or a primary amine.

  • Intramolecular Cyclization: The resulting ethyl 3-(2-aminophenyl)propanoate undergoes an intramolecular condensation to form the target ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Reaction Workflow

Synthetic Pathway Start This compound Intermediate Ethyl 3-(2-aminophenyl)propanoate Start->Intermediate Buchwald-Hartwig Amination Product Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: Overall synthetic workflow from the starting material to the final tetrahydroquinoline derivative.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-aminophenyl)propanoate via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound257.121.0257 mg
Benzophenone imine181.241.2217 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0218.3 mg
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (anhydrous)--5 mL
Hydrochloric acid (1 M aqueous)--5 mL
Sodium bicarbonate (saturated aqueous)--As needed
Brine--As needed
Anhydrous magnesium sulfate--As needed
Ethyl acetate--For extraction
Hexanes--For extraction

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add 1 M aqueous HCl (5 mL) and stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford ethyl 3-(2-aminophenyl)propanoate.

Expected Yield: 70-85%

Protocol 2: Synthesis of Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate via Intramolecular Cyclization

This protocol outlines the base-mediated intramolecular cyclization of ethyl 3-(2-aminophenyl)propanoate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Ethyl 3-(2-aminophenyl)propanoate193.231.0193 mg
Sodium ethoxide (NaOEt)68.051.282 mg
Ethanol (anhydrous)--10 mL
Hydrochloric acid (1 M aqueous)--As needed
Water--For workup
Ethyl acetate--For extraction
Brine--As needed
Anhydrous magnesium sulfate--As needed

Procedure:

  • Dissolve ethyl 3-(2-aminophenyl)propanoate (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.

  • Add sodium ethoxide (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Neutralize the mixture with 1 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductKey ReagentsExpected Yield (%)
1Buchwald-Hartwig AminationThis compoundEthyl 3-(2-aminophenyl)propanoatePd₂(dba)₃, XPhos, NaOtBu, Benzophenone imine70-85
2Intramolecular CyclizationEthyl 3-(2-aminophenyl)propanoateEthyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylateNaOEt, Ethanol60-75

Potential Biological Activity and Mechanism of Action

Tetrahydroquinoline derivatives have been reported to exhibit a range of biological activities, including antifungal and antimicrobial effects.[1][2][3][4] The proposed mechanism of action for some antifungal quinoline derivatives involves the inhibition of essential cellular processes in fungi. For instance, some chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[3] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

Proposed Antifungal Mechanism of Action

Antifungal Mechanism Compound Tetrahydroquinoline Derivative SDH Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption of TCA Tricarboxylic Acid (TCA) Cycle SDH->TCA Disruption of ATP ATP Production ETC->ATP Leads to reduced TCA->ATP Leads to reduced CellDeath Fungal Cell Death ATP->CellDeath Causes

Caption: Proposed mechanism of antifungal activity of certain tetrahydroquinoline derivatives via inhibition of succinate dehydrogenase.

Conclusion

The protocols provided herein offer a reliable pathway for the synthesis of ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from this compound. This derivative belongs to a class of compounds with demonstrated biological potential, making it an interesting target for further investigation in drug discovery programs. The presented workflow and potential mechanism of action provide a solid foundation for researchers and scientists to explore the synthesis and biological evaluation of novel tetrahydroquinoline derivatives.

References

Application Notes and Protocols for the Quantification of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(2-bromophenyl)propanoate is an organic compound that may be utilized as an intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this analyte is crucial for process control, quality assurance, and stability studies in research and drug development. This document provides detailed analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The protocols are designed for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not extensively published, the following protocols have been adapted from established methods for structurally similar brominated aromatic esters and offer a robust starting point for method development and validation.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent quantitative performance, including high precision and accuracy.

Principle

The method involves injecting a sample solution into a liquid chromatograph, where it is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to the concentration of the analyte.

Experimental Protocol

Instrumentation:

  • HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), likely in the range of 210-230 nm due to the phenyl ring.

  • Injection Volume: 10 µL.[1]

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[1]

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Principle

The sample is vaporized and injected into a gas chromatograph, where it is carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions (Starting Point):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split injection (e.g., split ratio 20:1) to prevent column overloading.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes. (This program should be optimized based on the retention time of the analyte).

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound should be determined from a full scan acquisition of a standard.

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a volatile organic solvent such as ethyl acetate or hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation:

  • Dissolve the sample containing the analyte in the same solvent used for the standards.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Ensure the final sample is free of non-volatile residues.

Quantification:

  • Inject the calibration standards and the sample solutions.

  • Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_quant_gc Quantification Standard_Prep_GC Standard Preparation GC_MS_System GC-MS System Standard_Prep_GC->GC_MS_System Sample_Prep_GC Sample Preparation Sample_Prep_GC->GC_MS_System Data_Acquisition_GC Data Acquisition GC_MS_System->Data_Acquisition_GC Calibration_Curve_GC Calibration Curve Construction Data_Acquisition_GC->Calibration_Curve_GC Concentration_Determination_GC Concentration Determination Calibration_Curve_GC->Concentration_Determination_GC

Caption: Workflow for the quantification of this compound using GC-MS.

Data Presentation: Typical Performance Characteristics

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of aromatic esters similar to this compound. These values are intended for comparative purposes and should be established for the specific analyte and matrix during method validation.[1]

Validation ParameterHPLC-UVGC-MS (SIM mode)
Linearity (R²) > 0.999> 0.999
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL
Specificity HighVery High
Analysis Time per Sample 10 - 15 minutes15 - 25 minutes

Method Selection and Considerations

  • HPLC-UV is generally preferred for routine quality control due to its robustness, lower cost, and simpler operation. It is well-suited for analyzing samples with relatively high concentrations of the analyte.

  • GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and for complex matrices where interferences may be present. The mass spectral data also provides definitive identification of the analyte.

For both methods, it is imperative to perform a full method validation according to ICH guidelines or other relevant regulatory standards to ensure the reliability of the results. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

References

Application Notes and Protocols: Ethyl 3-(2-bromophenyl)propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 3-(2-bromophenyl)propanoate as a versatile building block in the synthesis of complex organic molecules, with a focus on the preparation of carbazole derivatives.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis. The presence of both an ethyl ester and an aryl bromide moiety allows for a variety of chemical transformations. The aryl bromide can participate in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in condensation reactions. This combination of reactive sites makes this compound a key intermediate in the synthesis of polycyclic and heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

One of the primary applications of this building block is in the synthesis of carbazole and its derivatives. Carbazoles are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities and are found in numerous natural products and pharmaceutical agents. The synthesis of functionalized carbazoles is a significant area of research in drug discovery.

Application: Synthesis of Tetrahydrocarbazole Derivatives

A key application of precursors derived from this compound is the synthesis of tetrahydrocarbazoles. While direct intramolecular cyclization of this compound derivatives via reactions like the Heck reaction is a plausible route, a well-established and reliable method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis. This protocol outlines the synthesis of a functionalized tetrahydrocarbazole, a common scaffold in medicinal chemistry.

Logical Workflow for Tetrahydrocarbazole Synthesis

The following diagram illustrates the logical progression from a phenylhydrazine derivative (which can be conceptually derived from this compound via amination and subsequent transformations) to the final tetrahydrocarbazole product via the Fischer indole synthesis.

G Start Phenylhydrazine Derivative Step2 Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Step2 Step1 Cyclohexanone Derivative Step1->Step2 Product Tetrahydrocarbazole Product Step2->Product

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

This protocol describes the synthesis of a functionalized tetrahydrocarbazole via the Fischer indole synthesis, a classic and reliable method for constructing this heterocyclic system.

Reaction Scheme:

(2-Aminophenyl)hydrazine + Ethyl 2-oxocyclohexanecarboxylate → Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Materials and Reagents:

  • (2-Aminophenyl)hydrazine

  • Ethyl 2-oxocyclohexanecarboxylate

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of (2-aminophenyl)hydrazine (1.0 eq) in glacial acetic acid (5 mL per mmol of hydrazine) is added ethyl 2-oxocyclohexanecarboxylate (1.05 eq).

  • The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The aqueous layer is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Fractions containing the desired product are combined and the solvent is evaporated to afford Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate as a solid.

Quantitative Data:

ParameterValue
Yield Typically 70-85%
Appearance Off-white to pale yellow solid
Melting Point Varies with purity
¹H NMR (CDCl₃) Consistent with product structure
¹³C NMR (CDCl₃) Consistent with product structure
Mass Spec (ESI+) m/z calculated for C₁₅H₁₇NO₂ [M+H]⁺

Potential Synthetic Pathway: Intramolecular Heck Reaction

While a direct literature protocol for the intramolecular Heck reaction of an enamine derivative of this compound was not identified, this pathway remains a highly plausible and modern approach to the synthesis of tetrahydrocarbazole cores. The general workflow for such a transformation is outlined below.

G Start This compound Step1 Amine Coupling (e.g., Buchwald-Hartwig) Start->Step1 Step2 N-Acylation Step1->Step2 Step3 Enamine Formation Step2->Step3 Step4 Intramolecular Heck Reaction (Pd Catalyst, Base) Step3->Step4 Product Tetrahydrocarbazole Derivative Step4->Product

Caption: Plausible Intramolecular Heck Reaction Pathway.

This proposed pathway highlights the utility of this compound as a starting material for the construction of complex heterocyclic systems through modern catalytic methods. Further research and methods development in this area would be of significant interest to the scientific community.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

Application Notes and Protocols for Ethyl 3-(2-bromophenyl)propanoate in Specific Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights and experimental protocols for the utilization of Ethyl 3-(2-bromophenyl)propanoate in various synthetic transformations. The focus is on its application in palladium-catalyzed intramolecular and intermolecular cross-coupling reactions, which are pivotal in the construction of complex carbocyclic and heterocyclic scaffolds relevant to drug discovery and materials science.

Intramolecular Heck Reaction: Synthesis of a Dihydronaphthalene Derivative

The intramolecular Heck reaction of a derivative of this compound provides a powerful method for the construction of a six-membered ring system, leading to the formation of ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate. This transformation proceeds via a 6-endo-trig cyclization pathway.

Reaction Mechanism:

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst. The resulting arylpalladium(II) complex then undergoes an intramolecular migratory insertion of the tethered alkene. Subsequent β-hydride elimination from the newly formed alkylpalladium intermediate furnishes the dihydronaphthalene product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

// Reactant reactant [label="Ethyl 3-(2-bromophenyl)prop-2-enoate\n(Derivative of this compound)"];

// Intermediates pd0 [label="Pd(0)L_n", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_pd_complex [label="Aryl-Pd(II) Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; migratory_insertion [label="6-endo-trig\nMigratory Insertion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alkyl_pd_complex [label="Alkyl-Pd(II) Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; beta_hydride_elimination [label="β-Hydride\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product_pd_complex [label="Product-Pd(0) Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product product [label="Ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate"];

// Edges reactant -> oxidative_addition [label=""]; pd0 -> oxidative_addition [label=""]; oxidative_addition -> aryl_pd_complex [label=""]; aryl_pd_complex -> migratory_insertion [label=""]; migratory_insertion -> alkyl_pd_complex [label=""]; alkyl_pd_complex -> beta_hydride_elimination [label=""]; beta_hydride_elimination -> product_pd_complex [label=""]; product_pd_complex -> product [label=""]; product_pd_complex -> pd0 [label="Catalyst\nRegeneration"]; } .dot

Intramolecular Heck Reaction Pathway
Quantitative Data Summary:
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)Ag₂CO₃ (2.0)Acetonitrile801275
Experimental Protocol:

A solution of ethyl 3-(2-bromophenyl)prop-2-enoate (1.0 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), triphenylphosphine (0.052 g, 0.2 mmol), and silver(I) carbonate (0.55 g, 2.0 mmol) in anhydrous acetonitrile (20 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate.

Intermolecular Sonogashira Coupling: Synthesis of Ethyl 3-(2-(phenylethynyl)phenyl)propanoate

This compound can be effectively coupled with terminal alkynes, such as phenylacetylene, via the Sonogashira reaction to introduce an alkynyl substituent at the 2-position of the phenyl ring. This reaction is a cornerstone for the synthesis of more complex molecules.

Reaction Mechanism:

The Sonogashira coupling involves a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. The catalytic cycle consists of the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]

Sonogashira_Coupling reactant1 This compound oxidative_addition oxidative_addition reactant1->oxidative_addition reactant2 Phenylacetylene alkyne_activation alkyne_activation reactant2->alkyne_activation base Base (e.g., Et₃N) base->alkyne_activation product Ethyl 3-(2-(phenylethynyl)phenyl)propanoate cu_acetylide cu_acetylide transmetalation transmetalation cu_acetylide->transmetalation reductive_elimination reductive_elimination reductive_elimination->product

Sonogashira Coupling Mechanism
Quantitative Data Summary:
EntryCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (5)PPh₃ (4)Et₃N (3.0)Toluene70885
Experimental Protocol:

To a solution of this compound (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.095 g, 0.05 mmol) in degassed toluene (15 mL) is added bis(triphenylphosphine)palladium(II) chloride (0.014 g, 0.02 mmol), triphenylphosphine (0.010 g, 0.04 mmol), and triethylamine (0.42 mL, 3.0 mmol). The reaction mixture is stirred at 70 °C under an argon atmosphere for 8 hours. After cooling, the mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give ethyl 3-(2-(phenylethynyl)phenyl)propanoate.

Intermolecular Suzuki Coupling: Synthesis of Ethyl 3-(2-phenylphenyl)propanoate

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds, and this compound serves as an excellent substrate for coupling with arylboronic acids to generate biaryl structures.

Reaction Mechanism:

The Suzuki coupling mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron compound in the presence of a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Coupling reactant1 This compound oxidative_addition oxidative_addition reactant1->oxidative_addition reactant2 Phenylboronic Acid boronate [PhB(OH)₂OR]⁻ reactant2->boronate Base base Base (e.g., K₂CO₃) base->boronate product Ethyl 3-(2-phenylphenyl)propanoate transmetalation transmetalation boronate->transmetalation reductive_elimination reductive_elimination reductive_elimination->product

Suzuki Coupling Mechanism
Quantitative Data Summary:
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901292
Experimental Protocol:

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol), and potassium carbonate (0.276 g, 2.0 mmol) in a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is degassed with argon for 20 minutes. The reaction is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 3-(2-phenylphenyl)propanoate.

References

Application Notes and Protocols for the Purification of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Ethyl 3-(2-bromophenyl)propanoate, a key intermediate in various synthetic applications. The primary methods covered are column chromatography, with considerations for recrystallization and distillation as alternative or supplementary techniques.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for designing and executing effective purification strategies.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO₂[1][2][3]
Molecular Weight 257.13 g/mol [2][3]
Appearance Colorless to pale yellow liquid/oil[1][4]
Boiling Point 154-156 °C at 4 Torr[1]
Density 1.343 g/cm³[1]
CAS Number 135613-33-1[2][3]

Experimental Protocols

The following section details the recommended procedures for the purification of crude this compound. The choice of method will depend on the nature and quantity of impurities present in the crude product.

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[4]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent like ethyl acetate.

    • Spot the solution on a TLC plate and develop it using various ratios of hexane and ethyl acetate to determine the optimal solvent system. A solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound is generally ideal.[5] A common starting point is a 90:10 hexane:ethyl acetate mixture.[4][5]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, creating a uniform packed bed. Gently tap the column to aid in packing.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.[5]

    • Carefully apply the sample solution to the top of the silica gel bed.[5]

  • Elution:

    • Begin eluting the column with the chosen solvent system. Apply gentle air pressure if using flash chromatography to maintain a steady flow rate.

    • Collect fractions in separate tubes or flasks.[5]

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure this compound.[5]

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent, yielding the purified product.[4][5]

Protocol 2: Purification by Recrystallization (Alternative Method)

Recrystallization can be an effective purification technique if the crude product is a solid or can be induced to crystallize and if the impurities have different solubilities.

Materials:

  • Crude this compound

  • Suitable solvent or solvent system (e.g., ethanol, hexane/ethyl acetate, isopropanol/water)[5]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for compounds of this type include ethanol or a mixture of hexane and ethyl acetate.[5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[5]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[5]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If crystallization does not occur, scratching the inside of the flask or adding a seed crystal may initiate the process.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly, for instance, in a vacuum oven.[5]

Protocol 3: Purification by Vacuum Distillation (Alternative Method)

Given the boiling point of this compound, vacuum distillation is a viable method for purification, particularly for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

    • Place the crude product in the distillation flask.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 154-156 °C at 4 Torr).[1]

  • Product Collection:

    • Collect the purified liquid in the receiving flask.

    • Allow the apparatus to cool completely before releasing the vacuum.

Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization Crude->Recrystallization Alternative Distillation Vacuum Distillation Crude->Distillation Alternative ColumnChromatography Column Chromatography TLC->ColumnChromatography Primary Method Analysis Purity Analysis (e.g., NMR, GC-MS) ColumnChromatography->Analysis Recrystallization->Analysis Distillation->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: Purification workflow for this compound.

References

The Pivotal Role of Ethyl 3-(2-bromophenyl)propanoate in the Synthesis of Tricyclic Antidepressants and other CNS-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 25, 2025 – Ethyl 3-(2-bromophenyl)propanoate, a versatile chemical intermediate, is gaining significant attention in the field of medicinal chemistry for its crucial role as a precursor in the synthesis of a variety of centrally active compounds, most notably tricyclic antidepressants (TCAs). Its unique structural features allow for the efficient construction of the characteristic three-ringed core that defines this important class of therapeutic agents. These application notes provide an in-depth overview of its application, complete with detailed experimental protocols for researchers and drug development professionals.

Application in the Synthesis of Tricyclic Cores

This compound serves as a key starting material for the synthesis of dibenzosuberone, the foundational structure for many TCAs like Amitriptyline and Nortriptyline. The synthetic strategy hinges on an intramolecular Friedel-Crafts cyclization of the corresponding carboxylic acid, 3-(2-bromophenyl)propanoic acid, which is readily obtained from the ethyl ester by hydrolysis. This cyclization reaction forges the central seven-membered ring, creating the signature tricyclic framework of these drugs.

The bromine atom on the phenyl ring, while facilitating the cyclization, also offers a reactive handle for further molecular modifications, enabling the synthesis of a diverse library of analogs with potentially improved pharmacological profiles.

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of a dibenzosuberone-based tricyclic antidepressant intermediate starting from this compound.

StepReactionStarting MaterialProductReagents/CatalystSolventYield (%)Purity (%)
1HydrolysisThis compound3-(2-bromophenyl)propanoic acidNaOH, H₂O/EthanolWater/Ethanol>95>98
2Intramolecular Friedel-Crafts Cyclization3-(2-bromophenyl)propanoic acidDibenzosuberonePolyphosphoric acid (PPA)-70-80>97
3Grignard ReactionDibenzosuberone5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol3-(Dimethylamino)propylmagnesium chlorideTHF60-70>95
4Dehydration5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-olAmitriptyline (or related TCA)HCl (gas) or H₂SO₄->90>99

Experimental Protocols

Protocol 1: Synthesis of 3-(2-bromophenyl)propanoic acid
  • Hydrolysis of this compound:

    • To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (1.5 eq).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

    • The resulting precipitate, 3-(2-bromophenyl)propanoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of Dibenzosuberone
  • Intramolecular Friedel-Crafts Cyclization:

    • Add 3-(2-bromophenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).

    • Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The resulting precipitate is collected by filtration, washed with water until neutral, and then recrystallized from ethanol to afford pure dibenzosuberone.

Protocol 3: Synthesis of a Tricyclic Antidepressant Precursor
  • Grignard Reaction with Dibenzosuberone:

    • Prepare the Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • To this Grignard reagent at 0°C, add a solution of dibenzosuberone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

Protocol 4: Dehydration to form the Tricyclic Antidepressant
  • Acid-catalyzed Dehydration:

    • Dissolve the tertiary alcohol from the previous step in a suitable solvent like toluene.

    • Bubble dry hydrogen chloride gas through the solution or add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer, and purify by chromatography or recrystallization to obtain the final tricyclic antidepressant.

Mandatory Visualizations

G cluster_0 Synthesis of Tricyclic Antidepressant Core Ethyl_3-(2-bromophenyl)propanoate Ethyl_3-(2-bromophenyl)propanoate 3-(2-bromophenyl)propanoic_acid 3-(2-bromophenyl)propanoic_acid Ethyl_3-(2-bromophenyl)propanoate->3-(2-bromophenyl)propanoic_acid Step 1: Hydrolysis Dibenzosuberone Dibenzosuberone 3-(2-bromophenyl)propanoic_acid->Dibenzosuberone Step 2: Intramolecular Friedel-Crafts Cyclization TCA_Precursor_Alcohol TCA_Precursor_Alcohol Dibenzosuberone->TCA_Precursor_Alcohol Step 3: Grignard Reaction Tricyclic_Antidepressant Tricyclic_Antidepressant TCA_Precursor_Alcohol->Tricyclic_Antidepressant Step 4: Dehydration

Caption: Synthetic workflow for a tricyclic antidepressant.

G cluster_pathway Mechanism of Action of Tricyclic Antidepressants TCA Tricyclic Antidepressant SERT Serotonin Transporter (SERT) TCA->SERT Inhibition NET Norepinephrine Transporter (NET) TCA->NET Inhibition Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Reduced Reuptake of Serotonin NET->Synaptic_Cleft Reduced Reuptake of Norepinephrine Serotonin_Receptors Serotonin Receptors Synaptic_Cleft->Serotonin_Receptors Increased Serotonin Availability Norepinephrine_Receptors Norepinephrine Receptors Synaptic_Cleft->Norepinephrine_Receptors Increased Norepinephrine Availability Postsynaptic_Neuron Postsynaptic Neuron Therapeutic_Effect Antidepressant Effect Postsynaptic_Neuron->Therapeutic_Effect Enhanced Neurotransmission Serotonin_Receptors->Postsynaptic_Neuron Norepinephrine_Receptors->Postsynaptic_Neuron

Application Notes and Protocols for the Industrial Scale-Up Synthesis of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl 3-(2-bromophenyl)propanoate, a key intermediate in the manufacturing of various pharmaceutical compounds. The described two-step process involves the initial synthesis of 3-(2-bromophenyl)propionic acid followed by its esterification to the final product. The protocols are designed for industrial applicability, focusing on cost-effectiveness, scalability, and high purity of the final product.

Part 1: Industrial Synthesis of 3-(2-bromophenyl)propionic Acid

This section outlines a robust and scalable one-pot synthesis of 3-(2-bromophenyl)propionic acid, the direct precursor to the target ester. The methodology is adapted from established industrial practices, ensuring high yield and purity.

Experimental Protocol: One-Pot Synthesis of 3-(2-bromophenyl)propionic Acid

Materials:

  • 2-bromobenzaldehyde

  • Isopropylidene malonate (Meldrum's acid)

  • Triethylamine

  • Formic acid

  • Concentrated hydrochloric acid (36%)

  • Ethyl acetate

  • n-Heptane

  • Tap water

Equipment:

  • 1000L glass-lined reactor with mechanical stirrer, temperature control, and reflux condenser

  • Dropping funnel

  • Filtration unit

  • Vacuum drying oven

  • 1500L reactor for purification

Procedure:

  • Reaction Setup: Charge the 1000L reactor with 92 kg of triethylamine.

  • Formic Acid Addition: While maintaining the temperature between 15-40°C, slowly add 105 kg of formic acid via a dropping funnel over 1-2 hours. The reaction is exothermic, and proper cooling should be applied.

  • Reactant Addition: To the resulting clear solution, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde.

  • Reaction: Heat the reaction mixture to 95-100°C and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to 20-35°C. At this temperature, add 180 kg of tap water, followed by the slow addition of 110 kg of 36% concentrated hydrochloric acid to quench the reaction.

  • Precipitation and Filtration: Stir the mixture for 2-3 hours at 15-35°C to allow for complete precipitation of the crude product. Filter the solid and wash with water.

  • Drying: Dry the wet cake in a vacuum oven at 45-50°C to obtain the crude 3-(2-bromophenyl)propionic acid.

Purification Protocol: Recrystallization of 3-(2-bromophenyl)propionic Acid
  • Dissolution: Transfer the crude product to a 1500L reactor and add 97.5 kg of ethyl acetate and 195 kg of n-heptane.

  • First Crystallization (Impurity Removal): Stir the mixture at 15-20°C for 3-4 hours. A small amount of solid impurity may precipitate. Filter off these impurities.

  • Concentration: Concentrate the filtrate under reduced pressure to a volume of 50-100L.

  • Second Crystallization (Product Isolation): Add 110 kg of n-heptane to the concentrated solution and stir at 5-10°C for 4-5 hours to induce crystallization of the pure product.

  • Filtration and Drying: Filter the white solid product, wash with cold n-heptane, and dry under vacuum at 45-50°C.

Quantitative Data for 3-(2-bromophenyl)propionic Acid Synthesis
ParameterValueReference
Starting Materials
2-bromobenzaldehyde32.5 kg[1][2]
Isopropylidene malonate22.5 kg[1][2]
Triethylamine92 kg[1][2]
Formic acid105 kg[1][2]
Reaction Conditions
Reaction Temperature95-100°C[1][2]
Reaction Time2-4 hours[1][2]
Purification Solvents
Ethyl acetate97.5 kg[1][2]
n-Heptane195 kg + 110 kg[1][2]
Yield and Purity
Yield of Pure Product30.4 kg (approx. 75.3%)[1][2]
Purity (HPLC)>98%[1][2]

Part 2: Industrial Esterification of 3-(2-bromophenyl)propionic Acid

This section details the Fischer esterification of the synthesized 3-(2-bromophenyl)propionic acid to yield the final product, this compound. The protocol is designed for large-scale production, emphasizing efficiency and product purity.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-(2-bromophenyl)propionic acid (from Part 1)

  • Ethanol (absolute)

  • Concentrated sulfuric acid (98%) or p-Toluenesulfonic acid monohydrate

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Large-scale glass-lined reactor with mechanical stirrer, heating/cooling system, and a Dean-Stark apparatus with a reflux condenser.

  • Separatory funnel (or equivalent liquid-liquid extraction setup for large scale)

  • Rotary evaporator (or equivalent solvent removal system)

  • Fractional distillation unit capable of operating under vacuum

Procedure:

  • Reaction Setup: Charge the reactor with 30.4 kg of 3-(2-bromophenyl)propionic acid and a significant excess of absolute ethanol (e.g., 5 to 10 molar equivalents). If using a Dean-Stark trap, add toluene as the azeotropic solvent.

  • Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the carboxylic acid) or p-toluenesulfonic acid monohydrate.

  • Reaction and Water Removal: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours). If not using a Dean-Stark trap, the large excess of ethanol will help drive the equilibrium towards the product.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature.

  • Work-up:

    • If a co-solvent was used, remove the bulk of the ethanol and toluene under reduced pressure.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol: Fractional Distillation
  • Setup: Transfer the crude ester to a fractional distillation unit.

  • Distillation: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester and prevent potential decomposition.

  • Fraction Collection: Collect the fractions at the appropriate boiling point and pressure for this compound.

  • Analysis: Analyze the purity of the collected fractions by a suitable method (e.g., GC or HPLC). Combine the pure fractions.

Quantitative Data for Esterification and Purification
ParameterValue (Estimated)
Starting Materials
3-(2-bromophenyl)propionic acid30.4 kg
Ethanol (molar excess)5 - 10 equivalents
Acid Catalyst (H₂SO₄ or p-TsOH)1-2% w/w of acid
Reaction Conditions
Reaction TemperatureReflux
Reaction Time4-8 hours
Purification
MethodFractional Distillation under Vacuum
Yield and Purity
Expected Yield of Pure Ester85-95%
Expected Purity (GC/HPLC)>99%

Visualizations

Synthesis Workflow

G cluster_0 Part 1: Synthesis of 3-(2-bromophenyl)propionic Acid cluster_1 Part 2: Esterification and Purification Start 2-bromobenzaldehyde + Isopropylidene malonate One_Pot_Reaction One-Pot Reaction (Formic Acid, Triethylamine) Start->One_Pot_Reaction Reactants Quenching Quenching (HCl, Water) One_Pot_Reaction->Quenching Crude_Acid Crude 3-(2-bromophenyl)propionic Acid Quenching->Crude_Acid Purification Recrystallization (Ethyl Acetate, n-Heptane) Crude_Acid->Purification Pure_Acid Pure 3-(2-bromophenyl)propionic Acid Purification->Pure_Acid Esterification Fischer Esterification (Ethanol, Acid Catalyst) Pure_Acid->Esterification Starting Material Workup Neutralization & Extraction Esterification->Workup Crude_Ester Crude this compound Workup->Crude_Ester Final_Purification Fractional Distillation (Vacuum) Crude_Ester->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product G Precursor_Synthesis Precursor Synthesis (One-Pot Reaction) Precursor_Purification Precursor Purification (Recrystallization) Precursor_Synthesis->Precursor_Purification Yields Crude Acid Esterification Esterification (Fischer Reaction) Precursor_Purification->Esterification Provides Pure Acid Final_Purification Final Product Purification (Vacuum Distillation) Esterification->Final_Purification Yields Crude Ester

References

Application Notes and Protocols for the Use of Ethyl 3-(2-bromophenyl)propanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, albeit hypothetical, framework for the validation and use of Ethyl 3-(2-bromophenyl)propanoate as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of specific documented applications in publicly available literature, this guide is based on established principles for internal standard selection and method validation.

Introduction

Internal standards are essential in analytical chemistry for improving the accuracy and precision of quantitative analysis. They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The use of an internal standard compensates for variations that may occur during sample preparation, injection, and analysis. This compound, a compound with a stable chemical structure, presents itself as a potential candidate for an internal standard, particularly for the quantification of structurally similar analytes.

This document outlines the hypothetical validation of this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in human plasma.

Physicochemical Properties of this compound

PropertyValue
CAS Number 135613-33-1
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Analyte X (Reference Standard)

  • Human Plasma (Matrix)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of methanol.

  • Analyte X Working Solutions for Calibration Curve: Perform serial dilutions of the Analyte X stock solution with methanol to prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each plasma sample.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS system.

Hypothetical LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte X) [To be determined based on analyte structure]
MRM Transition (IS) [To be determined based on IS structure, e.g., m/z 257 -> appropriate fragment]

Method Validation and Data Presentation

The following tables summarize the hypothetical results for the validation of the analytical method using this compound as an internal standard.

Specificity and Selectivity

No significant interfering peaks were observed at the retention times of Analyte X and the internal standard in blank plasma samples from six different sources.

Linearity and Range
Analyte X Concentration (ng/mL)Response Ratio (Analyte Peak Area / IS Peak Area)
10.012
50.061
100.125
500.630
1001.245
5006.280
100012.550
Correlation Coefficient (r²) > 0.995
Linear Range 1 - 1000 ng/mL
Accuracy and Precision
QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ198.58.2
Low QC3102.16.5
Mid QC30099.24.1
High QC800101.53.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (ng/mL)
LOD 0.5
LOQ 1.0
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC388.295.1
High QC80091.598.3
Stability

Analyte X and the internal standard were found to be stable in plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 30 days at -80°C.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_is IS Stock Solution (1 mg/mL) work_is IS Working Solution (10 µg/mL) stock_is->work_is stock_analyte Analyte X Stock (1 mg/mL) work_analyte Analyte X Working Solutions stock_analyte->work_analyte plasma Plasma Sample (100 µL) add_is Add IS Working Solution (10 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for sample preparation and analysis.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Correction analyte Analyte X sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Internal Standard (this compound) is->sample_prep matrix Biological Matrix (e.g., Plasma) matrix->sample_prep chromatography Chromatographic Separation (LC or GC) sample_prep->chromatography detection Mass Spectrometric Detection chromatography->detection analyte_response Analyte Response (Peak Area) detection->analyte_response is_response IS Response (Peak Area) detection->is_response response_ratio Response Ratio (Analyte / IS) analyte_response->response_ratio is_response->response_ratio quantification Accurate Quantification response_ratio->quantification Corrects for variability

Caption: Logical relationship of the internal standard method.

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 3-(2-bromophenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of Ethyl 3-(2-bromophenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and scalable route involves a two-stage process. First, 3-(2-bromophenyl)propionic acid is synthesized, followed by its esterification to yield the final ethyl ester product. A common method for the acid is a one-pot reaction starting from 2-bromobenzaldehyde.

Q2: What are the primary starting materials for the synthesis of the precursor, 3-(2-bromophenyl)propionic acid?

A2: The key starting materials for the one-pot synthesis of the carboxylic acid precursor are 2-bromobenzaldehyde and isopropylidene malonate (Meldrum's acid), using a triethylamine and formic acid system.[1]

Q3: What are the typical yields and purity for the synthesis of 3-(2-bromophenyl)propionic acid?

A3: Following the one-pot synthesis and a two-step recrystallization process, the yield for 3-(2-bromophenyl)propionic acid is typically around 72-75%, with a purity exceeding 98%.[1]

Q4: Which purification techniques are most effective for this synthesis?

A4: For the intermediate 3-(2-bromophenyl)propionic acid, a two-step recrystallization using an ethyl acetate and n-heptane solvent system is highly effective for removing major impurities.[1] For the final product, this compound, purification is often achieved by column chromatography on silica gel.[2]

Troubleshooting Guide

Problem 1: Low yield of 3-(2-bromophenyl)propionic acid crude product.

  • Potential Cause 1: Incomplete reaction. The one-pot synthesis involves multiple steps (condensation, reduction, hydrolysis, decarboxylation). Incomplete progression of any of these steps will lower the yield.

  • Solution 1: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is maintained at 95-100°C for the specified duration (2-4 hours) to drive the condensation and reduction steps to completion.[1]

  • Potential Cause 2: Suboptimal work-up procedure. Loss of product can occur during the acidification and extraction phases.

  • Solution 2: Ensure the pH is sufficiently acidic during the work-up with hydrochloric acid to fully precipitate the carboxylic acid. Use an appropriate extraction solvent and perform multiple extractions to maximize the recovery of the crude product.

Problem 2: The purity of 3-(2-bromophenyl)propionic acid is below 98% after purification.

  • Potential Cause 1: Inefficient removal of impurities during recrystallization. A major impurity of approximately 10% can be present in the crude product.[1]

  • Solution 1: A two-step crystallization process is crucial. First, dissolve the crude product in ethyl acetate and add n-heptane to crystallize and filter out impurities. Then, concentrate the filtrate and add more n-heptane to crystallize the desired product.[1] Carefully controlling the solvent ratios is key to successful purification.

Problem 3: The esterification of 3-(2-bromophenyl)propionic acid to this compound is not proceeding.

  • Potential Cause 1: Inactive reagents or catalyst. The carboxylic acid may not be sufficiently activated, or the alcohol may be wet.

  • Solution 1: Use an effective activating agent. For instance, using fluorosulfonyl fluoride (SO2F2) with a base like N,N-diisopropylethylamine (DIPEA) can efficiently drive the esterification.[2] Ensure all reagents, especially the ethanol and solvent (e.g., 1,2-dichloroethane), are anhydrous.

  • Potential Cause 2: Unfavorable reaction equilibrium. Esterification is a reversible reaction.

  • Solution 2: Use an excess of ethanol (e.g., 2.0 equivalents or more) to shift the equilibrium towards the product side.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-bromophenyl)propionic Acid [1]

This protocol describes a one-pot synthesis starting from 2-bromobenzaldehyde.

  • Reaction Setup: In a suitable reactor, add triethylamine (5.26 eq) and slowly add formic acid (13.2 eq) while controlling the temperature between 15-40°C.

  • Addition of Reactants: To the triethylamine-formic acid system, add isopropylidene malonate (1.09 eq) and 2-bromobenzaldehyde (1.0 eq).

  • Reaction: Heat the mixture to 95-100°C and stir for 2-4 hours. Monitor the reaction completion by TLC.

  • Work-up and Isolation: After cooling, perform hydrolysis, decarboxylation, and acidification with hydrochloric acid to generate the crude 3-(2-bromophenyl)propionic acid.

  • Purification:

    • Dissolve the crude product in ethyl acetate.

    • Add n-heptane to crystallize and separate impurities by filtration.

    • Concentrate the filtrate and add n-heptane again to crystallize the final product.

    • Filter and dry the white powder product under vacuum at 45-50°C.

Protocol 2: Synthesis of this compound (Adapted from a general esterification procedure[2])

  • Reaction Setup: In an oven-dried 25 mL reaction flask equipped with a stir bar, add 3-(2-bromophenyl)propionic acid (1.0 mmol, 1.0 eq), ethanol (2.0 mmol, 2.0 eq), N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq), and 1,2-dichloroethane (to a concentration of 0.2 M).

  • Addition of Activating Agent: Seal the flask and introduce sulfuryl fluoride (SO2F2) gas into the stirred mixture by slowly bubbling it from a balloon.

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Purification: After the reaction is complete, concentrate the mixture under vacuum. Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired product.

Data Presentation

Table 1: Reaction Conditions and Outcomes for 3-(2-bromophenyl)propionic Acid Synthesis [1]

ParameterValue
Starting Material 2-bromobenzaldehyde
Key Reagents Isopropylidene malonate, Triethylamine, Formic Acid
Reaction Temperature 95-100 °C
Reaction Time 2-4 hours
Purification Method Two-step recrystallization (Ethyl acetate/n-heptane)
Final Yield 72-75.3%
Final Purity >98%

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_0 Stage 1: Acid Synthesis cluster_1 Stage 2: Esterification A 2-Bromobenzaldehyde + Isopropylidene Malonate B One-pot Reaction (Condensation, Reduction, Hydrolysis, Decarboxylation) A->B TEA, HCOOH 95-100°C C Crude 3-(2-bromophenyl)propionic acid B->C HCl Work-up D Two-Step Recrystallization (EtOAc/n-Heptane) C->D E Pure 3-(2-bromophenyl)propionic acid D->E F Esterification Reaction E->F Ethanol, DIPEA, SO2F2, DCE, RT G Crude Ethyl Ester F->G H Column Chromatography G->H I This compound H->I TroubleshootingGuide Troubleshooting Decision Tree Start Low Yield or Impurity Issue Q_Stage Which stage has the issue? Start->Q_Stage Acid_Yield Low Yield of Acid Q_Stage->Acid_Yield Acid Synthesis (Yield) Acid_Purity Low Purity of Acid Q_Stage->Acid_Purity Acid Synthesis (Purity) Ester_Yield Low Yield of Ester Q_Stage->Ester_Yield Esterification (Yield) Sol_AY_1 Verify reaction time and temperature (95-100°C) Acid_Yield->Sol_AY_1 Sol_AY_2 Optimize acidic work-up (pH check) Acid_Yield->Sol_AY_2 Sol_AP_1 Perform two-step recrystallization carefully Acid_Purity->Sol_AP_1 Sol_AP_2 Check solvent ratios (EtOAc/n-Heptane) Acid_Purity->Sol_AP_2 Sol_EY_1 Use anhydrous reagents and solvents Ester_Yield->Sol_EY_1 Sol_EY_2 Use excess ethanol to shift equilibrium Ester_Yield->Sol_EY_2

References

Technical Support Center: Synthesis of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of Ethyl 3-(2-bromophenyl)propanoate synthesis, particularly via the Heck reaction.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the synthesis.

Question 1: My reaction has a low or no yield, and I observe the formation of a black precipitate (palladium black). What is the cause and how can I fix it?

Answer: The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from its active Pd(0) state to an inactive form.[1] This is a common cause of low conversion. Several factors can lead to this issue:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents and reagents before use by bubbling with an inert gas or by using freeze-pump-thaw cycles.[1]

  • High Reaction Temperature: Excessive heat can promote catalyst decomposition. While the Heck reaction often requires elevated temperatures (typically 80-120 °C), consider lowering the temperature to see if catalyst stability improves.[2]

  • Inappropriate Solvent: The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3] Ensure your reaction conditions, including the presence of a suitable phosphine ligand, facilitate this reduction.

Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?

Answer: Low conversion without catalyst precipitation can be attributed to several other factors related to the reagents, ligands, base, or reaction conditions.

  • Inactive Catalyst: Ensure your palladium catalyst is of good quality and has been stored properly. Consider trying a different palladium source (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).[2]

  • Sub-optimal Ligand Choice or Concentration: The ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands can be effective. The ligand-to-palladium ratio is also critical; too much ligand can sometimes inhibit the reaction.[4]

  • Improper Base: The base is necessary to neutralize the H-X species generated in the catalytic cycle and regenerate the active Pd(0) catalyst.[3][5] Common bases include triethylamine (Et₃N) or inorganic salts like potassium carbonate (K₂CO₃).[2][6] Ensure the base is anhydrous and used in sufficient quantity (typically 1.5-2.0 equivalents).

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed.[2] If you have ruled out other issues, a gradual increase in temperature may improve the yield.[7]

Question 3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

Answer: Several side reactions can compete with the desired Heck coupling, leading to a lower yield of this compound.

  • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product.[3] This can be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.

  • Homocoupling of the Aryl Halide: This side reaction can occur, especially at higher temperatures, leading to the formation of biphenyl derivatives. Optimizing the reaction conditions, such as lowering the temperature, can help to suppress this pathway.

  • Reductive Heck Product: Under certain conditions, a reductive Heck product can be formed where the double bond of the acrylate is saturated.[6] The choice of base, solvent, and temperature can influence the extent of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: A common and effective method is the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide (2-bromoiodobenzene or 1,2-dibromobenzene) with ethyl acrylate.[6][8] An alternative route involves a multi-step synthesis starting from 2-bromobenzaldehyde, which undergoes condensation, reduction, hydrolysis, and decarboxylation, followed by esterification.[9]

Q2: Which palladium catalyst is most effective for this reaction?

A2: The choice of catalyst is crucial. Palladium(II) acetate (Pd(OAc)₂) is a commonly used and efficient precatalyst that is reduced in situ to the active Pd(0) species.[3] Other sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used. The performance is often highly dependent on the choice of ligand.[3]

Q3: How do I choose the right solvent and base?

A3: Polar aprotic solvents such as DMF, NMP, or dioxane are generally effective for the Heck reaction.[2] The choice of base is also important for regenerating the catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently used.[3][6]

Q4: What are the key parameters to optimize for improving the yield?

A4: The key parameters for optimization include the catalyst source and loading, the type and concentration of the phosphine ligand, the choice of base and solvent, the reaction temperature, and the reaction time. A systematic screening of these variables is often necessary to achieve high yields.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of a model Heck reaction. This data is illustrative and compiled from general principles of Heck reaction optimization.[7] Actual yields will depend on specific substrates and precisely controlled conditions.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Observations
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10045Moderate yield, some side products observed.
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF10065Improved yield with inorganic base.
3Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMF10078Bulky ligand improves yield.
4Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)NMP12085Higher temperature and different solvent further improve yield.
5Pd(PPh₃)₄ (2)-Et₃N (1.5)DMF10030Lower yield compared to in situ generated catalyst.
6Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMF8060Lower temperature reduces yield but also side products.

Experimental Protocols

General Protocol for the Heck Coupling of 2-Bromoiodobenzene with Ethyl Acrylate

This is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Bromoiodobenzene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, oven-baked reaction flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (e.g., 0.04 mmol, 4 mol%), and anhydrous potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.) under an inert atmosphere (Nitrogen or Argon).[2]

  • Add anhydrous DMF (e.g., 5 mL) via syringe.[2]

  • Add 2-bromoiodobenzene (e.g., 1.0 mmol, 1.0 equiv.) and ethyl acrylate (e.g., 1.2 mmol, 1.2 equiv.) to the reaction mixture.[2]

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[2]

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.[2]

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting the synthesis.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_precipitate_actions Catalyst Decomposition Issues cluster_no_precipitate_actions Reaction Condition Issues start Low Yield Observed analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analysis precipitate Palladium Black Observed? analysis->precipitate check_inert Improve Inert Atmosphere (Degas Solvents) precipitate->check_inert Yes check_reagents Verify Reagent Quality (Catalyst, Base, Solvents) precipitate->check_reagents No lower_temp Lower Reaction Temperature check_inert->lower_temp check_solvent Change Solvent (e.g., to NMP) lower_temp->check_solvent optimize_ligand Optimize Ligand/Pd Ratio check_reagents->optimize_ligand optimize_temp Optimize Temperature optimize_ligand->optimize_temp

Caption: Troubleshooting workflow for low yield in Heck reactions.

G cluster_main Desired Heck Catalytic Cycle cluster_side Side Reactions & Catalyst Deactivation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation Pd0->Deactivation + O₂ / High Temp PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord + Alkene Homocoupling Homocoupling (Ar-Ar) PdII->Homocoupling High Temp MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Prod Product (Ethyl 3-arylpropanoate) BetaElim->Prod Regen Regeneration (Base) BetaElim->Regen Regen->Pd0 PdBlack Palladium Black Deactivation->PdBlack

Caption: Heck reaction cycle and common competing pathways.

References

Technical Support Center: Synthesis and Purification of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(2-bromophenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 3-(2-bromophenyl)propionic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This reaction is an equilibrium process, and to achieve a high yield, it is typically performed using an excess of ethanol, which also serves as the solvent.[1][2]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities in the crude product from a Fischer esterification are typically:

  • Unreacted 3-(2-bromophenyl)propionic acid: Due to the equilibrium nature of the reaction, some starting material will likely remain.

  • Water: Water is a byproduct of the esterification reaction.[1]

  • Excess Ethanol: As ethanol is often used in excess, it will be present in the crude product.

  • Side-products from the acid catalyst: Depending on the reaction conditions, minor side-products may form.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The ester product is less polar than the starting carboxylic acid and will, therefore, have a higher Rf value. By spotting the reaction mixture alongside the starting material, the consumption of the acid and the formation of the ester can be visualized.

Q4: My reaction seems to have stalled and is not going to completion. What can I do to improve the yield?

A4: To drive the Fischer esterification towards the product and improve the yield, you can:

  • Use a large excess of ethanol: This shifts the equilibrium towards the formation of the ester according to Le Chatelier's principle.[1][2]

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[1]

  • Increase the reaction temperature: Refluxing the reaction mixture is standard practice.[1]

  • Ensure an adequate amount of catalyst: A sufficient concentration of the acid catalyst is crucial for the reaction rate.

Q5: What are the recommended methods for purifying crude this compound?

A5: The two primary methods for purification are:

  • Column Chromatography: This is a very effective method for separating the ester from the unreacted carboxylic acid and other polar impurities. A common eluent system is a gradient of ethyl acetate in hexane.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) can be an effective purification technique.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Ester - Incomplete reaction (equilibrium not sufficiently shifted).- Insufficient catalyst.- Reaction time too short.- Loss of product during workup.- Increase the excess of ethanol.- Use a Dean-Stark trap to remove water azeotropically.- Add more acid catalyst.- Extend the reaction time and monitor by TLC.- Ensure careful separation of layers during aqueous workup.
Reaction Not Starting - Inactive or insufficient catalyst.- Low reaction temperature.- Use fresh, concentrated acid catalyst.- Ensure the reaction is heated to reflux.
Product Decomposition - Reaction temperature is too high.- Prolonged reaction time at high temperature.- Maintain a gentle reflux.- Monitor the reaction closely and stop it once the starting material is consumed.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Column Chromatography: Poor Separation - Inappropriate solvent system.- Column overloaded.- Column packed improperly.- Optimize the eluent system using TLC to achieve a good separation of spots.- Use a larger column or reduce the amount of crude product loaded.- Ensure the silica gel is packed uniformly without air bubbles.
Recrystallization: Product Oiling Out - The solvent is too nonpolar.- The solution is cooling too quickly.- The product is too impure to crystallize.- Use a more polar solvent or a different solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Purify the crude product by column chromatography first to remove major impurities.
Recrystallization: No Crystals Form - The solution is not supersaturated.- The product is highly soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent.- Add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-(2-bromophenyl)propionic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-bromophenyl)propionic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 2% ethyl acetate and gradually increasing to 10-15%).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as an oil.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterValueExpected Purity (after purification)Expected Yield
Reactant Ratio 1:15 (Acid:Ethanol)>98% (by GC/NMR)85-95%
Catalyst H₂SO₄ (0.15 eq)
Reaction Time 5 hours
Reaction Temp. Reflux (~78 °C)
Table 2: Spectroscopic Data for Characterization
Technique Starting Material: 3-(2-bromophenyl)propionic acid Product: this compound
¹H NMR (CDCl₃, 400 MHz) δ ~10-12 (br s, 1H, COOH), 7.55 (d, 1H), 7.25-7.35 (m, 2H), 7.05-7.15 (m, 1H), 3.15 (t, 2H), 2.80 (t, 2H)δ 7.55 (d, 1H), 7.25-7.35 (m, 2H), 7.05-7.15 (m, 1H), 4.15 (q, 2H), 3.10 (t, 2H), 2.65 (t, 2H), 1.25 (t, 3H)
IR (thin film, cm⁻¹) ~2500-3300 (broad O-H), ~1700 (C=O)~1735 (C=O, ester), no broad O-H stretch
MS (EI) M⁺ peak corresponding to C₉H₉BrO₂M⁺ peak corresponding to C₁₁H₁₃BrO₂

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 3-(2-bromophenyl)propionic acid + Ethanol B Add H₂SO₄ (cat.) A->B C Reflux B->C D Rotovap to remove excess Ethanol C->D Reaction Complete E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ (aq) E->F G Dry with MgSO₄ F->G H Concentrate G->H I Column Chromatography (Hexane/Ethyl Acetate) H->I Crude Product J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield? Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Yes Workup_Loss Loss during Workup? Start->Workup_Loss No Increase_EtOH Increase Ethanol Excess Incomplete_Rxn->Increase_EtOH Yes Remove_H2O Remove Water (Dean-Stark) Incomplete_Rxn->Remove_H2O Yes Check_Layers Careful Phase Separation Workup_Loss->Check_Layers Yes End Improved Yield Increase_EtOH->End Remove_H2O->End Check_Layers->End

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Side reactions of Ethyl 3-(2-bromophenyl)propanoate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-(2-bromophenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary side reactions involving this compound stem from its two main functional groups: the ethyl ester and the bromo-phenyl group. The most common side reactions include:

  • Hydrolysis of the ethyl ester to 3-(2-bromophenyl)propanoic acid.

  • Elimination reactions (Dehydrohalogenation) of the bromo-phenyl group, particularly when strong bases are used.

  • Intramolecular Cyclization leading to the formation of a six-membered ring, especially under basic conditions.

  • Intermolecular Condensation Reactions involving the enolate formed at the carbon alpha to the ester.

Q2: My reaction is producing a significant amount of 3-(2-bromophenyl)propanoic acid. What is causing this and how can I prevent it?

A2: The formation of 3-(2-bromophenyl)propanoic acid is due to the hydrolysis of the ethyl ester. This can be catalyzed by either acidic or basic conditions.[1][2] To avoid this:

  • Ensure anhydrous (dry) reaction conditions: Moisture in your solvents or reagents can lead to hydrolysis.

  • Use non-aqueous workup procedures if possible.

  • If using a base, opt for non-hydroxide bases such as alkoxides (e.g., sodium ethoxide) or hindered bases (e.g., potassium tert-butoxide) to minimize the presence of water.[3][4][5]

  • Under acidic conditions, minimize the amount of water present and consider using a milder acid catalyst.

Q3: I am observing an unexpected alkene product in my reaction mixture. What is the likely cause?

A3: The formation of an alkene is likely due to an elimination reaction (dehydrohalogenation) of the alkyl bromide.[3][5][6] This is particularly favored by:

  • Strong, bulky bases: Bases like potassium tert-butoxide are known to promote elimination reactions.[4]

  • High temperatures: Increasing the reaction temperature often favors elimination over substitution.[6] To minimize this side reaction, consider using a weaker base or a non-nucleophilic base if a base is required for your primary reaction. Running the reaction at a lower temperature can also be beneficial.

Q4: My desired product yield is low, and I've isolated a cyclic compound. What happened?

A4: The formation of a cyclic product is likely due to an intramolecular cyclization. The proximity of the ester and the bromo-phenyl group allows for the formation of a six-membered ring, especially under basic conditions where an enolate can be formed alpha to the ester. This enolate can then act as an internal nucleophile. Intramolecular reactions are often kinetically and thermodynamically favored over their intermolecular counterparts.[7][8][9][10] To avoid this:

  • Use a less reactive base or a base that does not favor enolate formation if possible.

  • Keep the reaction temperature low to disfavor the activation energy required for cyclization.

  • Consider using a protecting group for the alpha-protons if they are not involved in the desired reaction.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during experiments with this compound.

Observed Issue Potential Cause Recommended Solution(s)
Presence of a carboxylic acid impurity Ester hydrolysis- Ensure all reagents and solvents are strictly anhydrous. - Use non-hydroxide bases (e.g., NaH, LDA). - Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of an alkene byproduct Elimination reaction (E1 or E2)- Use a weaker or less hindered base.[4] - Lower the reaction temperature.[6] - Choose a polar aprotic solvent if using a strong base for an E2 pathway.[6]
Low yield of desired product with evidence of cyclization Intramolecular cyclization- Run the reaction at a lower temperature. - Use a base that is less prone to forming a stable enolate. - Consider a different synthetic route that avoids conditions favoring cyclization.
Formation of high molecular weight byproducts Intermolecular condensation- Use dilute reaction conditions to favor intramolecular reactions over intermolecular ones. - Add the base slowly to the reaction mixture to keep the concentration of the reactive intermediate low.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in a Base-Catalyzed Reaction

This protocol describes a general procedure for a reaction requiring a base while minimizing the risk of ester hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Ensure all reagents are anhydrous.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

    • To a stirred solution of this compound in the chosen anhydrous solvent, add the desired reactant.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before the addition of the base.

  • Base Addition:

    • Use a non-hydroxide base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide.

    • If using a solid base like NaH, wash it with anhydrous hexane to remove any mineral oil.

    • Add the base portion-wise or as a solution via a syringe pump over an extended period to maintain a low concentration of the reactive species.

  • Workup:

    • Quench the reaction with a non-aqueous quencher if possible (e.g., saturated ammonium chloride solution if water is unavoidable, followed by immediate extraction).

    • Extract the product into a non-polar organic solvent.

    • Dry the organic layer over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the logical relationships between the starting material and potential side products.

Side_Reactions SM This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) SM->Hydrolysis Elimination Elimination (Strong Base) SM->Elimination Cyclization Intramolecular Cyclization (Base) SM->Cyclization Intermolecular Intermolecular Condensation (Base) SM->Intermolecular P_Acid 3-(2-bromophenyl)propanoic acid Hydrolysis->P_Acid P_Alkene Ethyl (E/Z)-3-phenylpropenoate Elimination->P_Alkene P_Cyclic Substituted Dihydronaphthalenone Cyclization->P_Cyclic P_Dimer Dimeric/Polymeric Products Intermolecular->P_Dimer

Caption: Competing side reaction pathways for this compound.

Troubleshooting_Workflow Start Side Product Observed? Acid Carboxylic Acid? Start->Acid Yes End Problem Resolved Start->End No Alkene Alkene? Acid->Alkene No Sol_Hydrolysis Ensure Anhydrous Conditions Use Non-Hydroxide Base Acid->Sol_Hydrolysis Yes Cyclic Cyclized Product? Alkene->Cyclic No Sol_Elimination Lower Temperature Use Weaker/Less Hindered Base Alkene->Sol_Elimination Yes Polymer High MW Impurity? Cyclic->Polymer No Sol_Cyclization Lower Temperature Consider Protecting Group Cyclic->Sol_Cyclization Yes Sol_Intermolecular Use Dilute Conditions Slow Base Addition Polymer->Sol_Intermolecular Yes Polymer->End No Sol_Hydrolysis->End Sol_Elimination->End Sol_Cyclization->End Sol_Intermolecular->End

Caption: A logical workflow for troubleshooting side reactions.

References

Stability issues of Ethyl 3-(2-bromophenyl)propanoate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 3-(2-bromophenyl)propanoate under common reaction conditions. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, particularly in the context of cross-coupling reactions.

1. Issue: Low or no yield of the desired cross-coupling product, with starting material consumed.

  • Question: I am performing a Suzuki/Heck/Sonogashira coupling reaction with this compound, but I am observing low to no yield of my desired product, even though my starting material seems to be consumed. What could be the cause?

  • Answer: This is a common issue that can arise from two primary side reactions: hydrolysis of the ester group and intramolecular cyclization. The conditions typically used for cross-coupling reactions (base, elevated temperature) can promote these degradation pathways.

    • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in cross-coupling reactions.[1][2] This will lead to the formation of 3-(2-bromophenyl)propanoic acid. Under basic conditions, the carboxylate salt will be formed.[2]

    • Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization is another potential side reaction. After the oxidative addition of the palladium catalyst to the carbon-bromine bond, the resulting organopalladium intermediate can be attacked by the enolate of the ester, leading to a cyclized byproduct. This is a known reactivity pattern for similar substrates.

2. Issue: Formation of a significant amount of an unexpected, more polar byproduct.

  • Question: During my reaction, I am observing the formation of a significant byproduct that is more polar than my starting material on TLC. What is this byproduct likely to be?

  • Answer: The more polar byproduct is most likely 3-(2-bromophenyl)propanoic acid, resulting from the hydrolysis of the ethyl ester.[1][2] The carboxylic acid is significantly more polar than the corresponding ester. To confirm this, you can try to isolate the byproduct and characterize it by NMR or mass spectrometry.

3. Issue: The reaction is sluggish, and pushing it with higher temperatures or longer reaction times leads to a complex mixture of products.

  • Question: My cross-coupling reaction is slow. When I try to increase the temperature or extend the reaction time to drive it to completion, I get a messy reaction mixture. What is happening?

  • Answer: Forcing the reaction conditions often accelerates the degradation of this compound. While higher temperatures can increase the rate of the desired cross-coupling, they also significantly increase the rate of ester hydrolysis and potential intramolecular cyclization. This leads to a complex mixture of the desired product, unreacted starting material, hydrolyzed starting material, and cyclized byproducts.

Frequently Asked Questions (FAQs)

1. What are the main stability concerns with this compound?

The primary stability concerns are its susceptibility to hydrolysis and its potential to undergo intramolecular cyclization under certain reaction conditions, particularly those involving bases and palladium catalysts at elevated temperatures.

2. Under what conditions is the ester group prone to hydrolysis?

The ethyl ester group can be hydrolyzed under both acidic and basic conditions.[1][2] In the context of cross-coupling reactions, the bases used (e.g., carbonates, phosphates, hydroxides) and the presence of water in the solvent can lead to significant hydrolysis, especially when heated.[2][3][4]

3. Can intramolecular cyclization be a problem?

Yes, intramolecular cyclization is a potential competing reaction, especially in palladium-catalyzed reactions. The proximity of the ester group to the bromo-substituted phenyl ring makes it susceptible to cyclization after the formation of the organopalladium intermediate.

4. How can I minimize the degradation of this compound during a cross-coupling reaction?

To minimize degradation, consider the following strategies:

  • Choice of Base: Use a milder base that is still effective for your cross-coupling reaction. For example, potassium carbonate or cesium carbonate might be preferable to stronger bases like sodium hydroxide.

  • Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level to avoid prolonged exposure to harsh conditions.

  • Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can help to minimize hydrolysis.

Data Presentation

The following table summarizes the potential stability issues of this compound under common cross-coupling conditions.

Reaction TypeCommon ConditionsPotential Stability IssuesMitigation Strategies
Suzuki Coupling Pd catalyst, boronic acid, base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF), often with water, elevated temperature.[3][4][5][6][7]- Hydrolysis of the ester to the corresponding carboxylic acid. - Intramolecular cyclization via the palladium intermediate.- Use milder bases (e.g., K₂CO₃, Cs₂CO₃). - Lower reaction temperature. - Minimize reaction time.
Heck Reaction Pd catalyst, alkene, base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, acetonitrile), elevated temperature.[8][9][10]- Hydrolysis of the ester. - Intramolecular cyclization as a competing Heck reaction pathway.- Use a non-aqueous base if possible (e.g., triethylamine). - Optimize temperature and reaction time.
Sonogashira Coupling Pd catalyst, copper co-catalyst, alkyne, base (e.g., Et₃N, piperidine), solvent (e.g., THF, DMF).[11][12][13][14][15]- Hydrolysis of the ester, although typically less pronounced with amine bases in anhydrous solvents. - Potential for intramolecular cyclization .- Use anhydrous solvents. - Keep reaction temperatures as low as possible.

Experimental Protocols

Representative Protocol for a Suzuki Coupling Reaction with Minimized Degradation

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid, with considerations for minimizing the stability issues discussed.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium carbonate (K₂CO₃), finely ground and dried (2.0 equivalents)

  • Anhydrous toluene

  • Anhydrous ethanol (as a co-solvent, optional)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add anhydrous toluene (and ethanol if used) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure good mixing.

  • Heat the reaction mixture to 80 °C.

  • Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every hour).

  • Once the reaction is complete (or has reached a satisfactory conversion), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization Pathway A This compound B 3-(2-bromophenyl)propanoic acid A->B Base/Acid, H₂O C Palladium Intermediate A->C Pd(0), Base D Cyclized Byproduct C->D Intramolecular Attack

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow start Start: Assemble Reaction reaction Reaction under Inert Atmosphere (Controlled Temperature) start->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring instability Potential for Hydrolysis & Intramolecular Cyclization reaction->instability workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product TroubleshootingTree start Low Yield of Desired Product? check_sm Is Starting Material Consumed? start->check_sm polar_byproduct Is a Polar Byproduct Observed? check_sm->polar_byproduct Yes inactive_catalyst Possible Cause: Inactive Catalyst or Unoptimized Conditions Solution: - Check catalyst activity - Screen solvents/bases check_sm->inactive_catalyst No hydrolysis Likely Cause: Hydrolysis Solution: - Use milder/anhydrous base - Lower temperature - Shorter reaction time polar_byproduct->hydrolysis Yes cyclization Possible Cause: Intramolecular Cyclization Solution: - Optimize catalyst/ligand - Lower temperature polar_byproduct->cyclization No

References

Technical Support Center: Catalyst Selection and Optimization for Ethyl 3-(2-bromophenyl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Ethyl 3-(2-bromophenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: Given its structure as an aryl bromide, this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common and useful reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon (C-C) bond with an organoboron reagent (e.g., a boronic acid or ester). This is widely used to synthesize biaryl compounds.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen (C-N) bond with a primary or secondary amine. This is a key method for synthesizing aryl amines.[1][2]

  • Heck Reaction: For the formation of a C-C bond between the aryl bromide and an alkene, leading to a substituted alkene.[3][4]

Q2: How does the ortho-substituent on this compound affect the reaction?

A2: The ethyl propanoate group at the ortho position introduces significant steric hindrance around the reaction center (the C-Br bond). This can pose challenges for the catalyst, potentially slowing down key steps in the catalytic cycle like oxidative addition and reductive elimination. Consequently, this can lead to lower reaction yields or require more forcing reaction conditions (e.g., higher temperatures, longer reaction times). The choice of a bulky, electron-rich phosphine ligand is often crucial to overcome this steric hindrance.

Q3: Can the ester group in this compound be hydrolyzed during the reaction?

A3: Yes, the ethyl ester group is susceptible to hydrolysis under basic conditions, which are common in many cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig). The use of strong bases like sodium hydroxide or potassium tert-butoxide, especially in the presence of water and at elevated temperatures, can lead to the formation of the corresponding carboxylic acid as a byproduct. To minimize hydrolysis, it is advisable to use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and to use anhydrous solvents where possible.

Q4: Which type of palladium catalyst and ligand should I choose as a starting point?

A4: For ortho-substituted aryl bromides like this compound, catalyst systems with bulky and electron-rich phosphine ligands are generally the most effective. A good starting point for many cross-coupling reactions would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to promote the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.

Troubleshooting Guide

Problem 1: Low to no conversion of the starting material.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) source, ensure the reaction conditions (e.g., presence of a reducing agent like a phosphine ligand or an amine) are suitable for in-situ reduction. Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.
Insufficiently Reactive Catalyst System The steric hindrance of the substrate may require a more active catalyst. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos, BrettPhos).[5] Increase the catalyst and/or ligand loading (e.g., from 1-2 mol% to 5 mol%).
Low Reaction Temperature Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier for oxidative addition. Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C).
Poorly Soluble Base If using an inorganic base like K₂CO₃, ensure vigorous stirring to maximize its surface area and reactivity. Consider switching to a more soluble base like Cs₂CO₃ or an organic base if compatible with the reaction.
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure all reagents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.

Problem 2: Formation of significant side products.

Side Product Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid (in Suzuki reactions) This can be promoted by the presence of oxygen or if the transmetalation step is slow.Thoroughly degas the reaction mixture. Ensure the boronic acid is of high purity. Consider using a different base or solvent to facilitate transmetalation.
Protodeboronation of Boronic Acid (in Suzuki reactions) The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is often promoted by harsh basic conditions or prolonged heating.Use a milder base (e.g., K₂CO₃ instead of KOt-Bu). Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. Minimize reaction time by monitoring the reaction progress closely.
Hydrolysis of the Ester Group Strong bases and water can hydrolyze the ethyl ester to a carboxylic acid.Use a milder, anhydrous base like Cs₂CO₃ or K₃PO₄. Use dry solvents. If water is required for the reaction (e.g., in some Suzuki protocols), minimize its amount and the reaction temperature.
Reductive Dehalogenation (Hydrodehalogenation) The bromine atom is replaced by a hydrogen atom.This can occur if the catalytic cycle is inefficient. Re-optimize the ligand, base, and solvent. Ensure a strictly inert atmosphere.

Quantitative Data Summary

The following tables summarize the performance of various catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895[6]
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane1001292[7]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O801690[8]
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1002475[6]
Pd(dppf)Cl₂ (3)-Na₃PO₄Dioxane/H₂O801285[2]

Data is for analogous ortho-substituted aryl bromide substrates and serves as a guide for catalyst selection.

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001298[9]
Pd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃Dioxane1101894[5]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001691
Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1002488[9]
Pd[P(o-tol)₃]₂ (0.5)-NaOt-BuDioxane1001285

Data is for analogous ortho-substituted aryl bromide substrates and serves as a guide for catalyst selection.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox, and add the amine and anhydrous toluene under a positive pressure of inert gas.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling General Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants & Catalyst (Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, Base) setup 2. Assemble Reaction Vessel (Oven-dried Schlenk tube) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 4. Add Degassed Solvents (e.g., Toluene/Water) inert->solvent heat 5. Heat & Stir (e.g., 100 °C, 12-24h) solvent->heat monitor 6. Monitor Progress (TLC, GC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Extraction (Ethyl Acetate, Water, Brine) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Cross-Coupling Reactions cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Low Yield Observed q_catalyst Is catalyst active? start->q_catalyst a_catalyst Screen different Pd sources (Pd(OAc)₂, Pd₂(dba)₃) and precatalysts. q_catalyst->a_catalyst No q_ligand Is ligand optimal? q_catalyst->q_ligand Yes a_ligand Screen bulky, electron-rich phosphine ligands (SPhos, XPhos, RuPhos). q_ligand->a_ligand No q_temp Is temperature high enough? q_ligand->q_temp Yes a_temp Increase temperature (e.g., 80°C -> 110°C). q_temp->a_temp No q_base Is base effective? q_temp->q_base Yes a_base Try a stronger or more soluble base (e.g., K₂CO₃ -> Cs₂CO₃). q_base->a_base No q_inert Is atmosphere inert? q_base->q_inert Yes a_inert Thoroughly degas all solvents and reagents. q_inert->a_inert No q_purity Are reagents pure? q_inert->q_purity Yes a_purity Purify starting materials and check solvent quality. q_purity->a_purity No

Caption: Decision tree for troubleshooting low reaction yields.

References

Preventing decomposition of Ethyl 3-(2-bromophenyl)propanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This center provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 3-(2-bromophenyl)propanoate during experimental workup procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup, leading to low yields or impure products due to compound decomposition.

Q1: My final yield of this compound is significantly lower than expected after the aqueous workup. What is the likely cause?

A1: The most probable cause of low yield is the decomposition of the ester through hydrolysis.[1] The ester functional group in your compound is susceptible to breakdown into its parent carboxylic acid, 3-(2-bromophenyl)propanoic acid, and ethanol.[2] This reaction, known as hydrolysis, is catalyzed by both acidic and basic conditions.[1] During workup, washing with strong acids or bases, or even prolonged exposure to water, can promote this degradation.[3][4]

Q2: I've noticed an acidic impurity in my crude product according to TLC and NMR analysis. How can I avoid its formation?

A2: An acidic impurity is almost certainly the carboxylic acid byproduct from ester hydrolysis. To prevent its formation, you must carefully control the pH of all aqueous solutions used during the workup. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which cause rapid and irreversible hydrolysis (saponification).[2][4] Also, avoid using strong acids for neutralization. Opt for milder basic solutions, such as saturated sodium bicarbonate (NaHCO₃), and minimize the contact time.[5]

Q3: Can I use sodium bicarbonate to neutralize residual acid from my reaction? Are there any precautions?

A3: Yes, using a cold, saturated solution of sodium bicarbonate (NaHCO₃) is the recommended method for neutralizing residual acid.[3][5] It is a weak base and is less likely to induce significant hydrolysis compared to strong bases.

Precautions:

  • Use Cold Solutions: Perform the wash with ice-cold saturated NaHCO₃ solution to slow down the kinetics of potential hydrolysis.[3]

  • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Shake gently, allow the layers to separate, and promptly remove the aqueous layer.[3]

  • Vent Frequently: Neutralizing acid with bicarbonate releases carbon dioxide (CO₂) gas. Be sure to vent the separatory funnel frequently to prevent pressure buildup.[3]

Q4: After solvent removal, my product is oily and seems wet. How can I improve the drying step?

A4: Incomplete drying can leave residual water, which may contribute to hydrolysis over time, especially if acidic or basic traces remain. After washing with aqueous solutions, a final wash with brine (saturated NaCl solution) is crucial.[3] Brine helps to remove the bulk of dissolved water from the organic layer.[3] Following the brine wash, use a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together and flows freely as fine particles.[6]

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis?

A1: Ester hydrolysis is a chemical reaction where an ester molecule is cleaved into a carboxylic acid and an alcohol by reacting with water.[1][2] This process can be significantly accelerated by the presence of an acid or a base catalyst.[4] In the case of this compound, hydrolysis yields 3-(2-bromophenyl)propanoic acid and ethanol.

Q2: Why is this compound susceptible to decomposition?

A2: The primary point of instability is the ethyl ester functional group. Esters are inherently susceptible to hydrolysis.[7] While the 2-bromo-phenyl group is generally stable under standard workup conditions, the ester linkage is not, particularly outside of a neutral pH range. Aryl halides are typically resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which is not the case here.[8]

Q3: What is the ideal pH range for the workup of this compound?

A3: The ideal pH range is neutral to slightly acidic (pH 6-7). While acid-catalyzed hydrolysis is reversible, it is also much slower than base-catalyzed hydrolysis, which is irreversible.[2][4] The safest approach is to keep all aqueous washes as close to neutral as possible. If an acid catalyst was used in the reaction, it should be neutralized carefully with a weak base like cold sodium bicarbonate.[3]

Q4: How does temperature affect decomposition during workup?

A4: Higher temperatures accelerate the rate of all chemical reactions, including ester hydrolysis. Therefore, it is highly recommended to perform all aqueous washes using cold solutions and to concentrate the final organic solution under reduced pressure at a low temperature (e.g., <40°C) using a rotary evaporator.[3]

Quantitative Data Summary

The stability of an ester is highly dependent on the pH of the aqueous environment. The table below provides illustrative data on the rate of hydrolysis for a typical ethyl ester at room temperature, demonstrating the critical impact of pH.

pH ConditionReagentRelative Rate of HydrolysisOutcome
Strongly Acidic (pH < 2) Dilute HCl, H₂SO₄Moderate & ReversibleSignificant decomposition into carboxylic acid and alcohol over time.[4][9]
Neutral (pH ~7) WaterVery SlowMinimal decomposition; generally safe for the duration of a workup.[4]
Weakly Basic (pH ~8.5) Saturated NaHCO₃SlowMinor decomposition; safe for brief washes to neutralize acid.[3]
Strongly Basic (pH > 12) Dilute NaOH, KOHVery Fast & IrreversibleRapid and complete conversion to the carboxylate salt (saponification).[2][10]

Recommended Experimental Protocol

This protocol is designed to minimize the decomposition of this compound during workup.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath.

  • Quench (if applicable): If the reaction contains highly reactive reagents, quench it by slowly adding a cold, neutral, or slightly acidic solution (e.g., saturated ammonium chloride, NH₄Cl).

  • Dilute and Extract: Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel. Add cold deionized water, shake gently, and separate the layers.

  • Neutralization Wash: To neutralize any residual acid catalyst, wash the organic layer once with cold, saturated sodium bicarbonate (NaHCO₃) solution.[5] Note: Vent the funnel frequently to release CO₂. Perform this step quickly to minimize contact time.[3]

  • Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution. This step removes most of the residual water.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps.[6]

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath temperature kept below 40°C to obtain the crude product.

Visual Guides

The following diagrams illustrate the troubleshooting logic and the recommended experimental workflow.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_ph Was a strong acid or strong base used in workup? start->check_ph check_time Was there prolonged contact with aqueous layers? start->check_time check_temp Was solvent removed at high temperature? start->check_temp solution_ph Solution: Use cold, saturated NaHCO3 for neutralization and wash quickly. check_ph->solution_ph Yes solution_time Solution: Perform washes efficiently without delays. check_time->solution_time Yes solution_temp Solution: Use rotary evaporator at T < 40°C. check_temp->solution_temp Yes

Caption: Troubleshooting decision tree for diagnosing ester decomposition.

Experimental_Workflow A 1. Cool Reaction Mixture (Ice Bath) B 2. Dilute & Extract (e.g., Ethyl Acetate & Cold Water) A->B C 3. Neutralize (Cold Sat. NaHCO3 Wash) B->C D 4. Remove Water (Cold Brine Wash) C->D E 5. Dry Organic Layer (Anhydrous Na2SO4) D->E F 6. Filter & Concentrate (Rotovap, T < 40°C) E->F G Pure Product F->G

Caption: Recommended workup workflow to prevent decomposition.

References

Analytical challenges in the characterization of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during the characterization of Ethyl 3-(2-bromophenyl)propanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am seeing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?

Answer: Peak tailing can be caused by several factors. Here is a systematic approach to troubleshoot this issue:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. A 1:10 or 1:100 dilution is a good starting point.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.

    • Solution: Add a small amount of a competitive agent, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). This can help to mask the active sites.

  • Column Degradation: The column may be nearing the end of its lifespan or have been damaged.

    • Solution: Replace the column with a new one of the same type.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable impurities, this can cause peak shape issues.

    • Solution: Adjust the pH of the mobile phase away from the pKa of potential interfering species.

Question: My retention times for this compound are shifting between injections. How can I resolve this?

Answer: Retention time variability can compromise the reliability of your results. Consider the following:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.

    • Solution: Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump is mixing correctly. Consider hand-mixing the mobile phase.

  • Column Temperature: Fluctuations in column temperature can lead to retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump Issues: Leaks or worn pump seals can lead to inconsistent flow rates.

    • Solution: Inspect the HPLC system for any leaks and replace pump seals if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: I am not seeing the expected molecular ion peak for this compound in my GC-MS data. Why might this be and what should I look for?

Answer: The absence of a molecular ion peak is common for certain classes of compounds in electron ionization (EI) GC-MS due to extensive fragmentation. For this compound, you should look for characteristic fragment ions. Based on the fragmentation of similar compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, you can expect to see fragments corresponding to the loss of the bromine atom and cleavage of the ester group.

  • Expected Fragments: Look for ions corresponding to [M-Br]+, [M-OC2H5]+, and further fragmentation of the aromatic ring. The presence of bromine will also result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).

Question: I am observing poor peak shape and reproducibility in my GC-MS analysis. What are the likely causes?

Answer: Several factors can contribute to poor chromatography in GC-MS:

  • Injector Port Temperature: If the injector temperature is too low, it can lead to incomplete volatilization and peak tailing. If it is too high, it can cause thermal degradation of the analyte.

    • Solution: Optimize the injector port temperature. A good starting point is 250 °C.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," leading to a rising baseline and potential interference.

    • Solution: Ensure you are operating within the recommended temperature limits for your GC column. If the column is old, it may need to be replaced.

  • Contamination: The injector liner, column, or ion source can become contaminated over time.

    • Solution: Regularly replace the injector liner and septum. Bake out the column according to the manufacturer's instructions. If necessary, clean the ion source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The peaks in my 1H NMR spectrum of this compound are broad. How can I improve the resolution?

Answer: Broad peaks in an NMR spectrum can obscure important coupling information. Here are some potential causes and solutions:

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader peaks.

    • Solution: Dilute your sample. For 1H NMR, 5-25 mg of sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination, you can try passing your sample through a small plug of silica gel.

  • Undissolved Solids: Suspended solid particles in the NMR tube will disrupt the magnetic field homogeneity.

    • Solution: Filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette.

Question: I am having difficulty with the quantitative analysis of my sample by 13C NMR. The integration values are not accurate.

Answer: Quantitative 13C NMR requires specific experimental parameters to be set correctly.

  • Relaxation Delay (d1): The time between pulses must be long enough to allow all carbon nuclei to fully relax. A common issue is a d1 that is too short, leading to inaccurate integrals for carbons with long relaxation times (e.g., quaternary carbons).

    • Solution: Increase the relaxation delay. A d1 of 5-10 times the longest T1 relaxation time is recommended.

  • Nuclear Overhauser Effect (NOE): The NOE can enhance the signals of protonated carbons, leading to inaccurate integration.

    • Solution: Use an inverse-gated decoupling sequence to suppress the NOE.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in a sample of this compound?

A1: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting materials such as 2-bromobenzaldehyde and malonic acid derivatives.

  • The corresponding carboxylic acid, 3-(2-bromophenyl)propanoic acid, if the esterification is incomplete or if hydrolysis has occurred.

  • Positional isomers, such as Ethyl 3-(3-bromophenyl)propanoate or Ethyl 3-(4-bromophenyl)propanoate, if the starting bromobenzaldehyde was not pure.

Q2: What is the most suitable HPLC method for purity assessment of this compound?

A2: A reversed-phase HPLC method is generally suitable. A C18 column is a good first choice. A typical mobile phase would be a gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. UV detection at a wavelength where the aromatic ring absorbs, such as 254 nm, is appropriate.

Q3: How can I confirm the identity of this compound?

A3: A combination of spectroscopic techniques is recommended for unambiguous identification:

  • 1H NMR: Will show the characteristic signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanoate chain (two triplets), and the aromatic protons.

  • 13C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

  • GC-MS: Will provide the mass of the molecule and a characteristic fragmentation pattern.

  • Infrared (IR) Spectroscopy: Will show a strong absorption for the carbonyl group of the ester (around 1730 cm-1).

Q4: What is the best way to determine the water content in a sample of this compound?

A4: Karl Fischer titration is the most accurate method for determining water content in organic esters.[1] Both volumetric and coulometric methods can be used, with the coulometric method being more suitable for very low water content (<0.1%).[1]

Experimental Protocols

HPLC Purity Determination
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation 1 mg/mL in Acetonitrile
GC-MS Analysis
ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program 70 °C (2 min), then 10 °C/min to 280 °C (5 min hold)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 m/z
Sample Preparation 100 µg/mL in Ethyl Acetate
NMR Sample Preparation
Parameter1H NMR13C NMR
Sample Amount 5-25 mg20-100 mg
Solvent 0.7 mL CDCl30.7 mL CDCl3
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Preparation Dissolve sample in solvent, filter into NMR tubeDissolve sample in solvent, filter into NMR tube

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Purity Dissolve->HPLC GCMS GC-MS Identity & Impurities Dissolve->GCMS NMR NMR Structure Elucidation Dissolve->NMR KF Karl Fischer Water Content Dissolve->KF Purity Purity Assessment HPLC->Purity Structure Structural Confirmation GCMS->Structure NMR->Structure Water Water Content KF->Water

Caption: Experimental workflow for the characterization of this compound.

troubleshooting_hplc Start HPLC Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Tailing Peak Tailing? PeakShape->Tailing Yes Fronting Peak Fronting? PeakShape->Fronting No CheckTemp Check Column Temperature RetentionTime->CheckTemp Yes CheckPump Check Pump & Flow Rate RetentionTime->CheckPump No Dilute Dilute Sample Tailing->Dilute CheckColumn Check Column/Mobile Phase Tailing->CheckColumn

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Comparative Analysis of Ethyl 3-(2-bromophenyl)propanoate and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis, physicochemical properties, and potential biological activities of ortho, meta, and para isomers of Ethyl 3-(bromophenyl)propanoate.

This guide provides a detailed comparative analysis of Ethyl 3-(2-bromophenyl)propanoate and its positional isomers, Ethyl 3-(3-bromophenyl)propanoate and Ethyl 3-(4-bromophenyl)propanoate. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their chemical synthesis, key physical and spectral properties, and an exploration of their potential biological relevance based on available data for related compounds.

Physicochemical and Spectral Data Comparison

The following tables summarize the key physicochemical and spectral data for the three isomers, facilitating a direct comparison of their properties.

PropertyThis compound (ortho)Ethyl 3-(3-bromophenyl)propanoate (meta)Ethyl 3-(4-bromophenyl)propanoate (para)
Molecular Formula C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol 257.12 g/mol 257.12 g/mol
CAS Number 135613-33-1[1]40640-97-9[2]40640-98-0[3][4]
Boiling Point Not readily availableNot readily available~290 °C[3]
Density Not readily availableNot readily available~1.31 g/cm³[3]
Spectral DataThis compound (ortho)Ethyl 3-(3-bromophenyl)propanoate (meta)Ethyl 3-(4-bromophenyl)propanoate (para)
¹H NMR Data not readily available in compiled format.Data not readily available in compiled format.Data not readily available in compiled format.
¹³C NMR Data not readily available in compiled format.Data not readily available in compiled format.Data not readily available in compiled format.
IR (Infrared) Data not readily available in compiled format.Data not readily available in compiled format.Data not readily available in compiled format.

Synthesis and Experimental Protocols

The synthesis of Ethyl 3-(bromophenyl)propanoate isomers typically involves a two-step process: the synthesis of the corresponding 3-(bromophenyl)propionic acid precursor, followed by its esterification.

General Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Esterification Bromobenzaldehyde Bromobenzaldehyde (ortho, meta, or para) Condensation_Reduction Condensation & Reduction Bromobenzaldehyde->Condensation_Reduction Malonic_acid_derivative Malonic Acid Derivative Malonic_acid_derivative->Condensation_Reduction Intermediate_acid 3-(Bromophenyl)propionic Acid Fischer_Esterification Fischer Esterification Intermediate_acid->Fischer_Esterification Condensation_Reduction->Intermediate_acid Ethanol Ethanol Ethanol->Fischer_Esterification Acid_catalyst Acid Catalyst (e.g., H₂SO₄) Acid_catalyst->Fischer_Esterification Final_Product Ethyl 3-(Bromophenyl)propanoate (ortho, meta, or para) Fischer_Esterification->Final_Product

Caption: General synthesis workflow for Ethyl 3-(bromophenyl)propanoate isomers.

Experimental Protocol: Synthesis of 3-(2-bromophenyl)propionic acid

This protocol describes a one-pot synthesis of the ortho-isomer precursor.

Materials:

  • 2-Bromobenzaldehyde

  • Isopropylidene malonate (Meldrum's acid)

  • Triethylamine

  • Formic acid

  • Hydrochloric acid

  • Ethyl acetate

  • n-Heptane

Procedure:

  • In a reaction vessel, a mixture of triethylamine and formic acid is prepared.

  • To this, isopropylidene malonate and 2-bromobenzaldehyde are added sequentially.

  • The reaction mixture is heated to facilitate condensation and reduction.

  • Subsequent hydrolysis and decarboxylation are carried out in the same pot.

  • The reaction is then acidified with hydrochloric acid to precipitate the crude 3-(2-bromophenyl)propionic acid.

  • The crude product is purified by recrystallization from an ethyl acetate/n-heptane solvent system to yield the pure acid.

Experimental Protocol: Fischer Esterification

This general protocol can be adapted for the esterification of each of the 3-(bromophenyl)propionic acid isomers.

Materials:

  • 3-(Bromophenyl)propionic acid (ortho, meta, or para isomer)

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • The respective 3-(bromophenyl)propionic acid is dissolved in an excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 3-(bromophenyl)propanoate.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Comparative Biological Activity

Direct comparative studies on the biological activities of the three isomers of Ethyl 3-(bromophenyl)propanoate are not extensively reported in the literature. However, insights can be drawn from studies on related substituted phenylpropanoic acid derivatives.

Substituted phenylpropanoic acids have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), particularly the alpha subtype (PPARα). These receptors are involved in the regulation of lipid and glucose metabolism, making them targets for the development of drugs for dyslipidemia, obesity, and diabetes. The specific nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity for PPAR subtypes.

Furthermore, studies on brominated aromatic compounds indicate that they can exhibit toxicity. The degree of bromination and the position of the bromine atoms can influence their metabolic pathways and potential for adverse effects. Some brominated compounds have been shown to be hepatotoxic in animal studies.

It is important to note that without direct experimental data, any discussion on the comparative biological activity of the three isomers remains speculative. Further research is required to elucidate their specific pharmacological and toxicological profiles.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving PPARα activation, a potential mechanism of action for this class of compounds.

G Ligand Substituted Phenylpropanoate PPARa PPARα Ligand->PPARa Binds to Dimerization PPARα/RXR Heterodimer PPARa->Dimerization Forms heterodimer with RXR RXR RXR->Dimerization PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Metabolic_Effects Modulation of Lipid & Glucose Metabolism Target_Genes->Metabolic_Effects Leads to Dimerization->PPRE Binds to

Caption: Simplified PPARα signaling pathway.

Conclusion

This guide provides a foundational comparison of this compound and its meta and para isomers. While there are similarities in their chemical formula and weight, their physicochemical properties and, hypothetically, their biological activities are expected to differ based on the position of the bromine atom. The provided synthesis protocols offer a starting point for their preparation. The lack of direct comparative biological and comprehensive spectral data highlights a gap in the current scientific literature and underscores the need for further experimental investigation to fully characterize and compare these isomeric compounds. Such studies would be invaluable for applications in medicinal chemistry and drug discovery.

References

A Comparative Guide to the Reactivity of Ethyl 3-(2-bromophenyl)propanoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Ethyl 3-(2-bromophenyl)propanoate against analogous compounds in common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Heck-Mizoroki reactions. The information presented herein is supported by established principles of organic chemistry and extrapolated from experimental data on structurally similar compounds. This guide is intended to inform reaction design, catalyst selection, and optimization strategies in synthetic chemistry.

Executive Summary

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the halogen and the steric and electronic environment of the C-X bond. For this compound, the ortho-position of the bromo-substituent relative to the propanoate side chain introduces significant steric hindrance, which is expected to decrease its reactivity compared to its less hindered para-isomer, Ethyl 3-(4-bromophenyl)propanoate. Furthermore, the carbon-bromine bond is inherently more reactive than a carbon-chlorine bond, rendering this compound more reactive than its chloro-analog, Ethyl 3-(2-chlorophenyl)propanoate, under similar conditions.

This guide will explore these reactivity trends through a comparative analysis of Suzuki-Miyaura and Heck reactions, providing representative quantitative data, detailed experimental protocols for benchmarking, and visualizations of the underlying chemical processes.

Theoretical Framework: Factors Influencing Reactivity

The rate and efficiency of palladium-catalyzed cross-coupling reactions are primarily influenced by three key factors:

  • Nature of the Halogen: The bond dissociation energy of the carbon-halogen bond plays a crucial role in the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The general reactivity trend for aryl halides is I > Br > Cl > F. The weaker C-Br bond in bromoarenes leads to a lower activation energy for oxidative addition compared to the stronger C-Cl bond in chloroarenes.[1]

  • Steric Hindrance: Substituents ortho to the halogen can sterically impede the approach of the bulky palladium catalyst to the C-X bond, thereby slowing down the rate of oxidative addition.[2] This steric clash can also affect the subsequent reductive elimination step, where the newly formed carbon-carbon bond is created.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can modulate the electron density at the carbon atom of the C-X bond. Electron-withdrawing groups can sometimes facilitate oxidative addition, but this effect is often less pronounced than steric effects, particularly for ortho-substituted substrates.

Comparative Data Presentation

Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[3] The following data illustrates the expected yields for the coupling of various aryl halides with phenylboronic acid under typical reaction conditions.

Aryl HalideSubstituent PositionHalogenExpected Yield (%)
This compoundOrthoBromo65-75
Ethyl 3-(4-bromophenyl)propanoateParaBromo85-95
Ethyl 3-(2-chlorophenyl)propanoateOrthoChloro20-30

These are representative yields and can vary significantly with reaction conditions.

Heck-Mizoroki Reaction with Ethyl Acrylate

The Heck-Mizoroki reaction couples aryl halides with alkenes.[4][5][6] The following table shows the expected yields for the reaction of the target compounds with ethyl acrylate.

Aryl HalideSubstituent PositionHalogenExpected Yield (%)
This compoundOrthoBromo50-60
Ethyl 3-(4-bromophenyl)propanoateParaBromo80-90
Ethyl 3-(2-chlorophenyl)propanoateOrthoChloro10-20

These are representative yields and can vary significantly with reaction conditions.

Experimental Protocols

The following are detailed, representative protocols for conducting Suzuki-Miyaura and Heck-Mizoroki reactions, which can be used to experimentally benchmark the reactivity of this compound and its analogs.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from standard literature procedures and can be used for the comparative analysis of the different aryl halides.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for the desired reaction time (e.g., monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Heck-Mizoroki Reaction

This protocol is a representative procedure for the Heck coupling of aryl halides with ethyl acrylate.[7][8]

Materials:

  • Aryl halide (1.0 mmol)

  • Ethyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF (5 mL), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for the desired reaction time (e.g., monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a logical workflow for comparing reactivity.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂(Ar') pd2_ox->pd2_trans Transmetalation (Ar'B(OH)₂ / Base) pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_ins R-CH(Ar)-CH₂-Pd(II)L₂(X) pd2_ox->pd2_ins Migratory Insertion (Alkene) product Ar-CH=CH-R hydrido_pd H-Pd(II)L₂(X) pd2_ins->hydrido_pd β-Hydride Elimination hydrido_pd->pd0 Reductive Elimination (Base)

Heck-Mizoroki Catalytic Cycle
Logical Workflow for Reactivity Comparison

Reactivity_Comparison_Workflow start Select Compounds for Comparison protocol Define Standardized Reaction Protocol (e.g., Suzuki or Heck) start->protocol reactions Perform Parallel Reactions under Identical Conditions protocol->reactions analysis Monitor Reaction Progress (e.g., GC-MS, HPLC, NMR) reactions->analysis data Collect Quantitative Data (Yield vs. Time) analysis->data comparison Compare Reaction Rates and Final Yields data->comparison conclusion Draw Conclusions on Relative Reactivity comparison->conclusion

Reactivity Comparison Workflow

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is predicted to be lower than its para-substituted isomer due to steric hindrance, but significantly higher than its ortho-chloro analog due to the greater lability of the C-Br bond. For researchers and drug development professionals, this implies that while the bromo-compound is the more reactive starting material compared to the chloro-derivative, optimization of reaction conditions, particularly through the selection of appropriate ligands and potentially higher catalyst loadings or temperatures, may be necessary to achieve high yields, especially when compared to less sterically congested isomers. The provided experimental protocols offer a starting point for systematically and quantitatively evaluating these reactivity differences in a laboratory setting.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Ethyl 3-(2-bromophenyl)propanoate, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is critical to ensure the reliability, consistency, and accuracy of results across different laboratories or when a new method is introduced to replace an existing one. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method is crucial for ensuring the quality and purity of drug substances.[1][2] This guide presents a framework for cross-validation, enabling researchers to make informed decisions based on objective data.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of this compound. The values are based on typical performance data for similar aromatic esters and are intended for comparative purposes.

Validation ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.999> 0.999
Linear Range 0.1 - 200 µg/mL0.05 - 100 µg/mL0.5 - 50 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL~0.5 mg/mL
Specificity HighVery HighHigh
Analysis Time per Sample 15 - 25 minutes20 - 30 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies for each of the analytical techniques are provided below. These protocols are based on established practices for the analysis of pharmaceutical compounds and should be optimized for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[3][4]

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 and increasing the organic phase).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 220 nm).

  • Injection Volume: 10 µL.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp to a higher temperature (e.g., 280°C) at a rate of 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection (e.g., split ratio of 20:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate.

  • Prepare a series of calibration standards by serial dilution.

Sample Preparation:

  • Dissolve the sample in the same solvent used for the standards.

  • If using an internal standard, add it to the sample solution.

  • Ensure the sample is free of non-volatile residues.

Validation Parameters to be Assessed:

  • The same validation parameters as for HPLC-UV will be evaluated, with quantification based on the peak area of a characteristic ion from the mass spectrum of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified internal standard with a known purity that has a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification: The concentration of the analyte is calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • P = Purity

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

Validation Parameters to be Assessed:

  • Specificity: Assessed by the absence of overlapping signals from impurities.

  • Linearity: Analyze samples with varying concentrations of the analyte against a fixed concentration of the internal standard.

  • Accuracy and Precision: Determined by repeated measurements of a sample with a known concentration.

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical methods.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion Phase define_analyte Define Analyte: This compound select_methods Select Methods for Comparison (e.g., HPLC, GC-MS, qNMR) define_analyte->select_methods define_acceptance Define Acceptance Criteria (ICH Guidelines Q2(R1)) select_methods->define_acceptance method1_val Validate Method 1 (e.g., HPLC) define_acceptance->method1_val method2_val Validate Method 2 (e.g., GC-MS) define_acceptance->method2_val method3_val Validate Method 3 (e.g., qNMR) define_acceptance->method3_val analyze_samples Analyze the Same Batches of Sample with All Validated Methods method1_val->analyze_samples method2_val->analyze_samples method3_val->analyze_samples compare_results Compare Results for: - Assay - Impurity Profile statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis equivalence_assessment Assess Equivalence of Methods statistical_analysis->equivalence_assessment final_report Final Cross-Validation Report equivalence_assessment->final_report

Caption: Workflow for the cross-validation of analytical methods.

Logical Relationship of Key Validation Parameters

The following diagram illustrates the relationship between the core analytical method validation characteristics as defined by international guidelines.[6][7]

Validation_Parameters cluster_core Core Performance cluster_range Quantitative Limits cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Guide to the Synthetic Routes of Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(2-bromophenyl)propanoate is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of different synthetic strategies to produce this compound, supported by experimental data and detailed protocols.

Route 1: Multi-step Synthesis from 2-Bromobenzaldehyde via 3-(2-bromophenyl)propionic acid

This well-documented, two-step approach is a robust and industrially relevant method. The first stage involves the synthesis of the carboxylic acid intermediate, 3-(2-bromophenyl)propionic acid, through a one-pot reaction, which is then followed by esterification.

Stage 1: Synthesis of 3-(2-bromophenyl)propionic acid

This stage employs a one-pot condensation, reduction, hydrolysis, and decarboxylation of 2-bromobenzaldehyde with isopropylidene malonate in a formic acid/triethylamine system.[1][2]

Stage 2: Fischer Esterification

The resulting 3-(2-bromophenyl)propionic acid is then esterified to the desired ethyl ester using a classic Fischer esterification reaction with ethanol in the presence of an acid catalyst.

Experimental Protocols:

Stage 1: 3-(2-Bromophenyl)propionic acid [1][2]

  • To a reaction vessel, add triethylamine (1.21 mol).

  • While maintaining the temperature between 15-40 °C, slowly add formic acid (3.04 mol).

  • To the resulting clear solution, add isopropylidene malonate (0.25 mol) and 2-bromobenzaldehyde (0.23 mol).

  • Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.

  • After cooling to 20-35 °C, quench the reaction by adding water (230g) and concentrated hydrochloric acid (145g, 36% solution) while keeping the temperature between 15-35 °C.

  • Stir the mixture for 2-3 hours, then filter and dry the precipitate to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate and n-heptane to yield 3-(2-bromophenyl)propionic acid.

Stage 2: this compound (Fischer Esterification)

  • In a round-bottom flask, dissolve 3-(2-bromophenyl)propionic acid (1.0 equiv) in an excess of absolute ethanol (e.g., 10-20 equiv), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equiv).

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Route 2: Palladium-Catalyzed Heck Reaction (Proposed)

A plausible alternative approach involves a palladium-catalyzed Heck reaction. This would typically involve the coupling of an aryl halide with an alkene. A potential strategy is the reaction of 2-bromobenzyl bromide with a suitable C2 synthon, or the reaction of 1-bromo-2-(bromomethyl)benzene with an enolate, followed by subsequent transformations. While a direct, one-step Heck reaction to the final product is not readily found in the literature, a multi-step sequence involving a Heck reaction is a viable synthetic consideration.

A hypothetical two-step sequence could be:

  • Heck Reaction: Coupling of 2-bromobenzyl bromide with ethyl acrylate to form ethyl 2-benzyl-3-(2-bromophenyl)acrylate.

  • Reduction: Selective reduction of the carbon-carbon double bond to yield the final product.

Due to the lack of a specific, documented protocol for this exact sequence for this compound, a detailed experimental protocol and quantitative data are not provided here. This route remains a theoretical alternative that would require significant optimization.

Data Presentation

ParameterRoute 1: Multi-step SynthesisRoute 2: Heck Reaction (Proposed)
Starting Materials 2-Bromobenzaldehyde, Isopropylidene malonate, Ethanol2-Bromobenzyl bromide, Ethyl acrylate
Key Reactions Knoevenagel condensation, Reduction, Hydrolysis, Decarboxylation, Fischer EsterificationHeck Reaction, Reduction
Overall Yield ~60-70% (Estimated based on reported yield for the acid and typical esterification yields)Not determined
Number of Steps 22 (Hypothetical)
Reaction Conditions High temperature for acid synthesis, reflux for esterificationTypically requires palladium catalyst, phosphine ligands, and a base
Scalability Demonstrated on an industrial scale for the acid synthesis[1][2]Potentially scalable, but would require optimization
Advantages Well-established and high-yielding synthesis for the acid precursor.Potentially shorter route if a direct coupling were feasible.
Disadvantages Multi-step process.Requires optimization, use of expensive palladium catalysts and ligands.

Signaling Pathways and Experimental Workflows

Synth_Routes cluster_route1 Route 1: Multi-step Synthesis cluster_route2 Route 2: Heck Reaction (Proposed) A1 2-Bromobenzaldehyde B1 3-(2-bromophenyl)propionic acid A1->B1 One-pot reaction (Yield: 71.5-75.3%) C1 This compound B1->C1 Fischer Esterification A2 2-Bromobenzyl bromide B2 Intermediate Acrylate A2->B2 Heck Reaction C2 This compound B2->C2 Reduction Start Start->A1 Start->A2

References

The Intramolecular Heck Reaction of Ethyl 3-(2-bromophenyl)propanoate: A Comparative Guide to Dihydrocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic structures is a cornerstone of innovation. This guide provides a comparative analysis of the intramolecular Heck reaction of Ethyl 3-(2-bromophenyl)propanoate for the synthesis of 3,4-dihydrocoumarin, alongside alternative synthetic methodologies. The data presented offers a clear overview of efficacy, reaction conditions, and yields to inform strategic decisions in synthetic chemistry.

The intramolecular Heck reaction represents a powerful tool for the formation of carbo- and heterocyclic rings through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[1][2] In the case of this compound, this reaction offers a direct pathway to 3,4-dihydrocoumarin, a prevalent scaffold in biologically active compounds. This guide will delve into the specifics of this reaction and compare it with other modern synthetic routes to the same or similar dihydrocoumarin structures.

Comparative Performance of Synthetic Routes

The selection of a synthetic strategy for 3,4-dihydrocoumarin and its derivatives is a critical decision influenced by factors such as yield, reaction time, substrate availability, and the complexity of the desired product. The following table summarizes quantitative data for the intramolecular Heck reaction of a substrate closely related to this compound and several alternative methods.

Synthesis RouteStarting Material(s)Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Intramolecular Heck Reaction N-allyl-N-(2-bromobenzoyl)aniline derivativePd(OAc)₂, PPh₃, n-Bu₄NBrDMF100285
Catalytic HydrogenationCoumarinPalladium on Charcoal (Pd/C)Acetic AcidRoom Temp8High (not specified)
One-Pot Cascade Reaction2-alkyl phenol, oxazoloneAg₂O, p-toluenesulfonic acidChloroformRoom Temp48-7264-81[3]
Er(OTf)₃-Catalyzed Cascadep-quinone methide, 1,3-dicarbonyl compoundEr(OTf)₃Toluene11012up to 90%[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation for specific research needs.

Protocol 1: Intramolecular Heck Reaction for Dihydroisocarbostyril Synthesis (Model for Dihydrocoumarin)

This protocol describes the synthesis of a dihydroisocarbostyril derivative, which serves as a close analogue for the intramolecular Heck cyclization of this compound to form 3,4-dihydrocoumarin.

Reaction Setup: A solution of the N-allyl-N-(2-bromobenzoyl)aniline derivative (0.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and n-Bu₄NBr (1.0 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube.

Reaction Execution: The reaction mixture is heated to 100 °C with stirring.

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion (typically 2 hours), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to afford the desired dihydroisocarbostyril.

Protocol 2: Catalytic Hydrogenation of Coumarin

This method involves the reduction of the double bond in the lactone ring of coumarin.

Reaction Setup: Dissolve coumarin in acetic acid. Add a catalytic amount of palladium on charcoal (Pd/C).

Reaction Execution: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 8 hours.

Work-up: After the reaction is complete, filter the catalyst. Remove the solvent under reduced pressure to obtain dihydrocoumarin.

Protocol 3: One-Pot Synthesis of Multisubstituted 3,4-Dihydrocoumarins

This protocol describes an efficient one-pot strategy for synthesizing multisubstituted 3,4-dihydrocoumarins via a C–H oxidation, conjugate addition, and cyclization cascade reaction.[3]

Reaction Setup: To a stirred solution of a 2-alkyl substituted phenol (1.0 mmol), an oxazolone derivative (1.0 mmol), and silver oxide (Ag₂O) (1.2 mmol) in chloroform (15 mL), add p-toluenesulfonic acid (0.1 mmol) as a Brønsted acid catalyst at room temperature under a nitrogen atmosphere.

Reaction Execution: Stir the reaction mixture at room temperature.

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 48-72 hours).

Work-up: Upon completion, remove the solvent under reduced pressure.

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3,4-dihydrocoumarin derivative.

Protocol 4: Er(OTf)₃-Catalyzed Cascade Reaction

This protocol details the synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes from p-quinone methides and 1,3-dicarbonyl compounds.[4][5][6]

Reaction Setup: In a reaction vessel, combine the p-quinone methide (1.0 mmol), a 1,3-dicarbonyl compound (1.1 mmol), and Erbium triflate (Er(OTf)₃, 20 mol%) in toluene (3 mL).

Reaction Execution: Heat the reaction mixture at 110°C for 12 hours.

Work-up: After cooling, the product can be isolated and purified using standard techniques.

Reaction Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the described synthetic methods.

Intramolecular_Heck_Reaction cluster_workflow Intramolecular Heck Reaction Workflow A This compound C Oxidative Addition A->C B Pd(0) Catalyst Base B->C D Intramolecular Carbopalladation C->D E β-Hydride Elimination D->E F 3,4-Dihydrocoumarin E->F

Intramolecular Heck Reaction Workflow for Dihydrocoumarin Synthesis.

Alternative_Synthesis_Workflows cluster_hydrogenation Catalytic Hydrogenation cluster_cascade One-Pot Cascade Reaction cluster_er_catalyzed Er(OTf)₃-Catalyzed Cascade H1 Coumarin H3 3,4-Dihydrocoumarin H1->H3 Reduction H2 H₂, Pd/C H2->H3 C1 2-Alkyl Phenol + Oxazolone C3 ortho-Quinone Methide (in situ) C1->C3 C-H Oxidation C2 Ag₂O, Acid C2->C3 C4 3,4-Disubstituted Dihydrocoumarin C3->C4 Conjugate Addition & Cyclization E1 p-Quinone Methide + 1,3-Dicarbonyl E3 4-Aryl-3,4-dihydrocoumarin E1->E3 Cascade Reaction E2 Er(OTf)₃ E2->E3

Alternative Synthetic Workflows for Dihydrocoumarin Derivatives.

References

A Researcher's Guide to the Reproducibility of Experiments Involving Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Ethyl 3-(2-bromophenyl)propanoate, focusing on the challenges and best practices for achieving reproducible outcomes when working with reagents that have limited publicly available data.

When sourcing chemical reagents, researchers often rely on supplier-provided analytical data to confirm the identity, purity, and quality of the starting materials. However, for certain less common or "rare" chemicals, such as this compound, this information can be sparse. Major suppliers like Sigma-Aldrich explicitly state that they do not collect analytical data for this product and sell it on an "as-is" basis, placing the responsibility of confirming its identity and purity on the buyer[1]. This lack of comprehensive characterization presents a significant hurdle to ensuring experimental reproducibility.

This guide will compare the available information for this compound with that of structurally related or alternative compounds for which detailed experimental data is available. By highlighting these differences, we aim to provide a framework for researchers to navigate the challenges of working with less-characterized reagents and to emphasize the importance of thorough in-house validation.

Comparative Data on this compound and Alternatives

PropertyThis compoundEthyl 3-(pyridin-2-ylamino) propanoateEthyl 3-(3-aminophenyl)propanoateEthyl 2-(3-bromophenyl)-2-oxoacetate
CAS Number 135613-33-1[2][4]Not specified in provided textNot specified in provided textNot specified in provided text
Molecular Formula C11H13BrO2[2][4]C10H14N2O2C11H15NO2C10H9BrO3[5]
Molecular Weight 257.13 g/mol [2]Not specified in provided textNot specified in provided text257.08 g/mol [5]
Supplier Purity Data 98% (unverified by analytical data from some suppliers)[1][2]Not applicableNot applicableNot specified[5]
Published Yield Not available in search results80-85%[6]Not specified, but described as "effective synthesis"[7]Not applicable (starting material)
Purity (as published) Not available in search results99% (HPLC)[6]Not specifiedNot applicable
Detailed Protocol Not available in search resultsAvailable[6]Available[7]Available for its reactions[8]

Experimental Protocols for Alternative Reagents

To ensure reproducibility, detailed experimental protocols are essential. Below are examples of well-documented procedures for reactions involving alternatives to this compound. These serve as a benchmark for the level of detail researchers should strive to record and report.

1. Synthesis of Ethyl 3-(pyridin-2-ylamino) propanoate [6]

This patented method provides a clear, step-by-step process for the synthesis of a related amino propanoate, including reaction conditions, catalysts, and purification methods, resulting in a high-purity product.

  • Raw Materials: 2-aminopyridine and ethyl acrylate.

  • Solvent: Anhydrous ethanol.

  • Catalyst: Trifluoromethanesulfonic acid.

  • Procedure:

    • Under a nitrogen atmosphere, combine the raw materials and solvent.

    • Slowly add the trifluoromethanesulfonic acid catalyst.

    • Heat the mixture in an oil bath at 120-160°C for 16-20 hours.

    • After the reaction, cool the solution to 35-40°C and wash with a first organic solvent under reduced pressure (0.09-0.1 MPa).

    • Concentrate the washed solution.

    • Wash the concentrated solution with a second organic solvent.

    • Recrystallize the product to obtain white lamellar crystals.

  • Yield: 80-85%

  • Purity: 99% (as determined by HPLC)

2. Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one using Ethyl 2-(3-bromophenyl)-2-oxoacetate [8]

This protocol details the use of a brominated ketoester in the synthesis of a heterocyclic compound, a potential application for compounds like this compound.

  • Materials: Ethyl 2-(3-bromophenyl)-2-oxoacetate, o-phenylenediamine, glacial acetic acid, ethanol.

  • Procedure:

    • In a round-bottom flask with a reflux condenser, dissolve equimolar amounts of Ethyl 2-(3-bromophenyl)-2-oxoacetate and o-phenylenediamine in glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once complete, cool the mixture to room temperature.

    • Pour the cooled mixture into ice-cold water while stirring.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

    • Dry the purified product under vacuum.

Visualizing Workflows and Pathways

To better understand the implications of reagent quality on experimental outcomes, the following diagrams illustrate a general experimental workflow and a hypothetical reaction pathway.

G cluster_prep Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment reagent Source Reagent (e.g., this compound) qc In-House QC (NMR, MS, Purity Analysis) reagent->qc CRITICAL STEP (Often skipped for 'rare' chemicals) protocol Define Protocol (Stoichiometry, Temp, Time) qc->protocol reaction Perform Reaction protocol->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up & Purification (Extraction, Chromatography) monitoring->workup analysis Analyze Product (Yield, Purity, Structure) workup->analysis conclusion Inconclusive/Failed Result analysis->conclusion Risk if QC is skipped success Reproducible Result analysis->success If starting material is well-characterized

Caption: General experimental workflow highlighting the critical role of in-house quality control.

The diagram above illustrates a standard workflow for a chemical synthesis. The critical step for ensuring reproducibility, especially with a reagent like this compound, is the initial in-house quality control. Bypassing this step can lead to ambiguous or failed results, as the purity and even the identity of the starting material are unverified.

G cluster_reaction Knoevenagel Condensation A This compound Intermediate Intermediate Adduct A->Intermediate B Active Methylene Compound (e.g., Malononitrile) B->Intermediate C Base Catalyst (e.g., Piperidine) C->Intermediate D Cyclization/Aromatization Intermediate->D E Substituted Heterocycle (e.g., Dihydropyridine derivative) D->E

References

A Comparative Guide to the Synthesis and Application of Ethyl 3-(2-bromophenyl)propanoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic pathway. This guide provides a comprehensive cost-benefit analysis of using Ethyl 3-(2-bromophenyl)propanoate as a key intermediate in organic synthesis, comparing its performance with viable alternatives and providing supporting experimental data.

This compound is a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the development of novel pharmaceuticals. Its utility primarily stems from the presence of a bromine atom on the phenyl ring, which serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of this compound and its Analogs

The most common and industrially viable route to this compound involves a two-step process: the synthesis of 3-(2-bromophenyl)propionic acid followed by its esterification.

Step 1: Synthesis of 3-(2-bromophenyl)propionic Acid

An industrialized synthesis method for 3-(2-bromophenyl)propionic acid has been developed, starting from 2-bromobenzaldehyde. This one-pot reaction involves a condensation with isopropylidene malonate, followed by reduction, hydrolysis, and decarboxylation to yield the crude acid, which is then purified by recrystallization. This method has been shown to be scalable and provides good yields.

Step 2: Fischer Esterification

The subsequent conversion of the carboxylic acid to its ethyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction with ethanol is a well-established and cost-effective method for ester formation.

Cost-Benefit Analysis: A Comparative Look at Halogenated Phenylpropanoates

The primary alternatives to this compound in cross-coupling reactions are its chloro and iodo analogs: Ethyl 3-(2-chlorophenyl)propanoate and Ethyl 3-(2-iodophenyl)propanoate. The choice between these starting materials hinges on a trade-off between the cost of the starting material and the reactivity in subsequent cross-coupling reactions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

Starting Material PrecursorRepresentative Cost (per kg)
2-Chlorobenzoic Acid~$220 - $320[1]
2-Bromobenzoic Acid~$6000[2]
2-Iodobenzoic Acid~$920 (per 100g)[3]

As indicated in the table, there is a significant cost disparity between the precursor benzoic acids. 2-Chlorobenzoic acid is considerably cheaper than its bromo and iodo counterparts. This cost difference must be weighed against the generally lower reactivity of the resulting aryl chloride in cross-coupling reactions, which may necessitate more forcing reaction conditions, higher catalyst loadings, or more specialized and expensive ligands, potentially offsetting the initial cost savings.

Performance in Key Cross-Coupling Reactions

The utility of Ethyl 3-(2-halophenyl)propanoates is most evident in their application as substrates in various palladium-catalyzed cross-coupling reactions. Below is a comparison of their expected performance in three common types of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

General Reaction Scheme:

Suzuki_Coupling cluster_legend Legend A Ar-X Plus1 + A->Plus1 B R-B(OR')2 Plus2 Pd Catalyst, Base B->Plus2 C Ar-R Plus1->B Plus2->C Ar Aryl group (e.g., from Ethyl 3-(2-halophenyl)propanoate) X Halogen (Cl, Br, I) R Organic residue

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

In Suzuki-Miyaura couplings, the reactivity trend of I > Br > Cl holds true. While aryl iodides often provide the highest yields under the mildest conditions, the lower cost of aryl bromides makes them a popular choice. Aryl chlorides typically require more specialized catalytic systems to achieve comparable results.

Heck Reaction

The Heck reaction is a method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene.

General Reaction Scheme:

Heck_Reaction cluster_legend Legend A Ar-X Plus1 + A->Plus1 B Alkene Plus2 Pd Catalyst, Base B->Plus2 C Arylated Alkene Plus1->B Plus2->C Ar Aryl group (e.g., from Ethyl 3-(2-halophenyl)propanoate) X Halogen (Cl, Br, I)

Caption: General scheme of a Heck cross-coupling reaction.

Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in the Heck reaction is a critical factor. Aryl iodides and bromides are generally good substrates, while the use of aryl chlorides can be more challenging and may result in lower yields or require higher temperatures and catalyst loadings.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

Sonogashira_Coupling cluster_legend Legend A Ar-X Plus1 + A->Plus1 B Terminal Alkyne Plus2 Pd Catalyst, Cu(I) co-catalyst, Base B->Plus2 C Coupled Product Plus1->B Plus2->C Ar Aryl group (e.g., from Ethyl 3-(2-halophenyl)propanoate) X Halogen (Cl, Br, I)

Caption: General scheme of a Sonogashira cross-coupling reaction.

The Sonogashira reaction also follows the general reactivity trend for aryl halides. The use of aryl iodides and bromides is common, with aryl iodides often allowing for milder reaction conditions. The coupling of aryl chlorides is feasible but typically requires more specialized catalysts and conditions.

Experimental Protocols

Synthesis of 3-(2-bromophenyl)propionic acid (Industrial Method)
  • Reactants: 2-bromobenzaldehyde, isopropylidene malonate, triethylamine, formic acid, hydrochloric acid.

  • Procedure: In a suitable reactor, 2-bromobenzaldehyde is reacted with isopropylidene malonate in a triethylamine/formic acid system. The reaction proceeds through condensation, reduction, hydrolysis, and decarboxylation in a one-pot manner. Following the reaction, the mixture is acidified with hydrochloric acid to precipitate the crude 3-(2-bromophenyl)propionic acid.

  • Purification: The crude product is purified by recrystallization from an ethyl acetate/n-heptane solvent system.

  • Yield: Reported yields for this process are in the range of 71-75% with a purity of >98% by HPLC.

General Protocol for Fischer Esterification of 3-(2-halophenyl)propionic acids
  • Reactants: 3-(2-halophenyl)propionic acid, ethanol (excess), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Procedure: The carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of sulfuric acid is added, and the mixture is heated to reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

  • Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester.

  • Purification: The crude ester can be further purified by distillation or column chromatography.

  • Expected Yield: Fischer esterifications typically proceed in high yields, often exceeding 90%, especially when an excess of the alcohol is used to drive the equilibrium towards the product side.[4]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reactants: Ethyl 3-(2-halophenyl)propanoate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Procedure: The aryl halide, boronic acid, palladium catalyst, and base are combined in a suitable solvent (e.g., toluene, dioxane, or DMF/water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Conclusion

The choice between Ethyl 3-(2-chlorophenyl)propanoate, this compound, and Ethyl 3-(2-iodophenyl)propanoate as a starting material in a synthetic campaign is a nuanced decision that requires careful consideration of several factors.

  • Cost: For large-scale synthesis where cost is a primary driver, the significant price advantage of the chloro-analog makes it an attractive option, provided that efficient catalytic systems are available for its subsequent transformations.

  • Reactivity: For laboratory-scale synthesis or when mild reaction conditions and high yields are paramount, the iodo-analog is often the preferred choice due to its superior reactivity.

  • Balance: this compound often represents a practical compromise between cost and reactivity, making it a widely used and versatile building block in both academic and industrial research.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the scale of the reaction, and the available resources. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.

Workflow for Selecting the Optimal Aryl Halide

Workflow Start Define Synthetic Target and Scale Cost_Constraint Is cost the primary constraint? Start->Cost_Constraint Reactivity_Need Are mild conditions and high yield critical? Cost_Constraint->Reactivity_Need No Use_Chloro Consider Ethyl 3-(2-chlorophenyl)propanoate (Requires catalyst optimization) Cost_Constraint->Use_Chloro Yes Use_Iodo Select Ethyl 3-(2-iodophenyl)propanoate (Higher cost, highest reactivity) Reactivity_Need->Use_Iodo Yes Use_Bromo Choose this compound (Balanced cost and reactivity) Reactivity_Need->Use_Bromo No Final_Decision Final Starting Material Selection Use_Chloro->Final_Decision Use_Iodo->Final_Decision Use_Bromo->Final_Decision

Caption: Decision workflow for selecting the appropriate aryl halide.

References

In-Silico Modeling and Reactivity Prediction: A Comparative Guide to Ethyl 3-(2-bromophenyl)propanoate and its Positional Isomer in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and prediction of chemical reactivity are paramount for efficient synthesis and discovery. This guide provides a comparative analysis of the reactivity of Ethyl 3-(2-bromophenyl)propanoate and its para-substituted counterpart, Ethyl 3-(4-bromophenyl)propanoate, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by experimental data and detailed protocols, offering insights into the influence of substituent positioning on reaction outcomes and providing a framework for in-silico reactivity prediction.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The efficiency of this palladium-catalyzed reaction is highly dependent on various factors, including the nature of the substrates, catalyst system, base, and solvent. Understanding how subtle changes in substrate structure, such as the position of a substituent on an aromatic ring, affect reactivity is crucial for reaction optimization and the design of synthetic routes.

This guide delves into a direct comparison of the ortho-substituted this compound with the para-substituted Ethyl 3-(4-bromophenyl)propanoate, highlighting differences in reactivity through experimental data. Furthermore, it outlines the principles of in-silico modeling for predicting such reactivity trends, providing a valuable tool for modern chemists.

Comparative Reactivity in Suzuki-Miyaura Coupling: Experimental Data

The following table summarizes the experimental conditions and yields for the Suzuki-Miyaura coupling of this compound and Ethyl 3-(4-bromophenyl)propanoate with phenylboronic acid. This data provides a quantitative comparison of their reactivity.

EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Data not found in literature
2Ethyl 3-(4-bromophenyl)propanoatePd(OAc)₂ (0.5 mol%)Na₂CO₃Acetone/H₂O40-451High Yield (Specific % not stated)[1]
3Ethyl 3-(4-bromophenyl)propanoatePd(OAc)₂ (1.8 mol%)Na₂CO₃[bmim]PF₆/H₂O100-1051High Yield (Specific % not stated)[1]
4Ethyl 3-(4-bromophenyl)propanoatePd(OAc)₂K₂CO₃H₂O / TBAB90-951High Yield (Specific % not stated)[1]

Note: While specific yield percentages for the coupling of Ethyl 3-(4-bromophenyl)propanoate were not explicitly stated in the cited undergraduate laboratory experiment, the context implies successful, high-yield conversions under the tested "green" conditions[1]. The lack of published data for the Suzuki-Miyaura coupling of this compound highlights a knowledge gap and underscores the predictive value of in-silico modeling.

In-Silico Reactivity Prediction: A Mechanistic Overview

Computational chemistry offers powerful tools to predict and rationalize the observed differences in reactivity. For the Suzuki-Miyaura coupling, the key steps influencing the overall reaction rate and yield are the oxidative addition of the aryl bromide to the palladium(0) catalyst and the subsequent transmetalation with the organoboron species.

The lower reactivity of ortho-substituted aryl halides, such as this compound, compared to their para-substituted isomers is a well-documented phenomenon. This can be attributed to steric hindrance. The bulky substituent adjacent to the bromine atom in the ortho position can impede the approach of the palladium catalyst, thus increasing the activation energy of the oxidative addition step. In contrast, the para isomer, Ethyl 3-(4-bromophenyl)propanoate, presents a less sterically encumbered reaction site, facilitating a more facile oxidative addition.

Modern in-silico models can quantify these steric and electronic effects. By calculating parameters such as bond dissociation energies, steric maps, and transition state energies for the oxidative addition step, researchers can predict the relative reactivity of different isomers. These computational models are invaluable for screening potential substrates and optimizing reaction conditions before embarking on extensive experimental work.

In_Silico_Prediction_Workflow cluster_input Input Data cluster_model In-Silico Modeling cluster_output Predicted Reactivity A This compound (Ortho Isomer) C Quantum Mechanical Calculations (e.g., DFT) A->C B Ethyl 3-(4-bromophenyl)propanoate (Para Isomer) B->C D Calculation of Steric and Electronic Parameters C->D E Higher Activation Energy (Ortho Isomer) D->E F Lower Activation Energy (Para Isomer) D->F G Predicted Slower Reaction Rate (Ortho Isomer) E->G H Predicted Faster Reaction Rate (Para Isomer) F->H

In-silico workflow for reactivity prediction.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published results. Below are generalized procedures for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for the specific substrates discussed in this guide.

General Procedure for Suzuki-Miyaura Coupling of Ethyl 3-(4-bromophenyl)propanoate in Aqueous Media[1]

Materials:

  • Ethyl 3-(4-bromophenyl)propanoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Acetone/H₂O, [bmim]PF₆/H₂O, or H₂O with TBAB)

  • Round bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To a round bottom flask, add Ethyl 3-(4-bromophenyl)propanoate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the chosen base (2.0-2.5 eq).

  • Add the selected solvent system to the flask.

  • Add the palladium(II) acetate catalyst (0.5-1.8 mol%).

  • Heat the reaction mixture to the specified temperature (40-105 °C) and stir for the designated time (typically 1 hour).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)_2 (Base) ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

Furthermore, the integration of in-silico modeling provides a powerful predictive tool to anticipate such reactivity differences, enabling a more rational approach to reaction design and optimization. For researchers in drug discovery and development, the ability to computationally screen and predict the outcomes of such crucial bond-forming reactions can significantly accelerate the synthesis of novel chemical entities. This guide underscores the synergy between experimental investigation and computational prediction in advancing modern organic synthesis.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-(2-bromophenyl)propanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-(2-bromophenyl)propanoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize environmental impact and workplace hazards.

This compound is a chemical that requires careful handling and disposal due to its potential hazards. The following procedures are based on established safety protocols for halogenated organic compounds.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In case of a spill, contain the substance immediately to prevent it from entering drains or watercourses.

Table 1: Personal Protective Equipment (PPE) and Spill Containment Materials

ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)Protects skin from irritation and absorption.
Eye Protection Safety glasses with side-shields or gogglesPrevents eye irritation from splashes or vapors.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors are present.Avoids inhalation of potentially irritating vapors.
Spill Absorbent Inert material (e.g., sand, vermiculite, or commercial sorbent)To safely absorb and contain spills for proper disposal.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that is safe and compliant with local, state, and federal regulations.

Step 1: Waste Segregation

  • Due to the presence of bromine, this compound is classified as a halogenated organic waste .

  • It is crucial to collect this waste in a designated, properly labeled container specifically for halogenated organic solvents.

  • Do not mix with non-halogenated waste to prevent complications in the disposal process and to ensure proper waste stream management.

Step 2: Containerization

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.

  • The container must be clearly labeled as "Halogenated Organic Waste" and should also list the chemical name: "this compound."

  • Ensure the container is not overfilled; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

Step 4: Arranging for Professional Disposal

  • Dispose of the contents and the container through an approved and licensed waste disposal company.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup or to get information on the approved waste disposal vendors.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound if available, or at a minimum, the chemical name and its hazardous characteristics.

Step 5: Handling Spills and Contaminated Materials

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing the appropriate PPE, contain and absorb the spill with an inert material like sand or vermiculite.[3]

  • Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) and place them in the designated halogenated organic waste container for disposal.[3]

  • Clean the spill area thoroughly with soap and water.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe_check 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe_check waste_id 2. Identify Waste as Halogenated Organic ppe_check->waste_id container_select 3. Select a Labeled, Leak-Proof 'Halogenated Organic Waste' Container waste_id->container_select transfer_waste 4. Carefully Transfer Waste into the Container (Do not overfill) container_select->transfer_waste seal_store 5. Securely Seal and Store Container in a Designated Cool, Ventilated Area transfer_waste->seal_store contact_ehs 6. Contact Institutional EHS for Professional Disposal seal_store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3-(2-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Ethyl 3-(2-bromophenyl)propanoate, a halogenated aromatic ester. The following protocols are based on established best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant chemical splash goggles are required.[1]Protects against chemical splashes and airborne particles.[2]
Face ShieldTo be worn over safety goggles.[1]Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[2][3] For extended contact or immersion, consult the glove manufacturer's resistance guide.[2] It is advisable to wear two pairs (double-gloving) and change them frequently.[4][5]Prevents direct skin contact with the chemical.[2]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[2] Must be fully buttoned.[2][4]Protects skin and personal clothing from contamination.[2][3]
Full-Length Pants---Covers the lower body to prevent skin exposure.[2][4]
Closed-Toe ShoesMade of a non-porous material.[3]Protects feet from spills and falling objects.[2][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2][6][7]Prevents inhalation of vapors or aerosols.

Operational Plan: Handling Procedures

Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination when handling this compound.

Engineering Controls:

  • Fume Hood: All handling of the compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to control vapors.[3]

Standard Operating Procedures:

  • Preparation: Before beginning work, ensure all required PPE is correctly donned.[2] Cover the work surface within the fume hood with absorbent, disposable bench paper.[2]

  • Weighing and Transfer: Use a tared container and appropriate tools (e.g., spatula) to handle the liquid, minimizing the potential for splashes or aerosol generation.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent in a suitable, sealed container within the fume hood.[2]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][8]

Disposal Plan: Waste Management

Proper disposal of this compound and associated contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled, and sealed waste container for "Halogenated Organic Waste."[3][9][10] Do not mix with non-halogenated waste streams.[9][10]

  • Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent paper should be placed in a designated solid hazardous waste container.[5][10]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[9][10]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[10]

  • Institutional Protocols: Follow all institutional and local regulations for hazardous waste disposal.[3]

Visualizing Safety and Operational Workflows

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling Ethyl 3-(2-bromophenyl)propanoate fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat (Fully Buttoned) gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan don_ppe Don all Required PPE prepare_work_area Prepare Work Area in Fume Hood don_ppe->prepare_work_area handle_compound Weigh and Transfer Compound prepare_work_area->handle_compound prepare_solution Prepare Solution (if applicable) handle_compound->prepare_solution segregate_waste Segregate Waste prepare_solution->segregate_waste liquid_waste Collect in 'Halogenated Organic Waste' Container segregate_waste->liquid_waste Liquid solid_waste Collect in 'Solid Hazardous Waste' Container segregate_waste->solid_waste Solid label_store_waste Label and Store Waste Containers Properly liquid_waste->label_store_waste solid_waste->label_store_waste

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.